molecular formula C7H10O3 B2393829 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2243509-26-2

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2393829
CAS No.: 2243509-26-2
M. Wt: 142.154
InChI Key: KENMFOIQIMXSJA-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, with the molecular formula C7H10O3 , is a specialized bicyclic scaffold of significant interest in medicinal and synthetic chemistry. This compound features a carboxylic acid functional group attached to a rigid 2-oxabicyclo[2.2.1]heptane skeleton, a structure known for its unique three-dimensionality and potential as a building block for more complex molecules . Researchers value this core structure for its ability to mimic saturated ring systems, which can be leveraged to improve the physicochemical properties of lead compounds in drug discovery projects . While specific bioactivity data for this exact molecule is limited in the public domain, its close structural analog, (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (known as Camphanic acid), is widely used in synthetic chemistry . The primary research applications for this compound are as an advanced synthetic intermediate for the synthesis of novel bioactive molecules and as a key starting material for exploring structure-activity relationships (SAR). Its rigid framework makes it a promising candidate for the development of new pharmacophores and as a bioisostere in medicinal chemistry campaigns aimed at reducing lipophilicity and enhancing metabolic stability . The product is provided for chemical synthesis and research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)4-10-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENMFOIQIMXSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid represents a class of conformationally constrained scaffolds that are of significant interest in medicinal chemistry and drug development. The rigid bicyclic structure offers a unique three-dimensional presentation of functional groups, which can be pivotal for molecular recognition and biological activity. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and, in the absence of extensive experimental data in the public domain, focuses on the robust, field-proven methodologies for their empirical determination. We delve into the causality behind experimental choices, offering a self-validating framework for the characterization of this and similar novel chemical entities.

Introduction: The Rationale for Characterization

The design of novel therapeutics is intrinsically linked to the physicochemical properties of the candidate molecules. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and formulation potential.[1] 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a compelling scaffold due to its bridged ether linkage, which imparts a fixed spatial arrangement to the carboxylic acid moiety. Understanding its fundamental characteristics is a critical first step in harnessing its potential.

Molecular Structure and Predicted Physicochemical Properties

The structural integrity of a compound is the foundation of its chemical identity. For 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, the bicyclic system introduces significant ring strain and a defined stereochemistry that influences its interactions with biological targets and its physical behavior.

Visualizing the Core Scaffold

Caption: Chemical structure of the title compound.

Table 1: Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. These values serve as a baseline for what to expect from experimental determination.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₁₀O₃Defines the elemental composition and molecular weight.
Molecular Weight 142.15 g/mol Influences diffusion rates and membrane permeability.
XLogP3 0.4Predicts lipophilicity, affecting absorption and distribution.[3]
Topological Polar Surface Area (TPSA) 46.5 ŲCorrelates with hydrogen bonding potential and cell permeability.
Hydrogen Bond Donors 1Indicates potential for interactions with biological targets.
Hydrogen Bond Acceptors 3Influences solubility and binding affinity.
Rotatable Bonds 1A low number suggests conformational rigidity, which can improve binding selectivity.

A Practical Guide to Experimental Characterization

The following sections outline the standard methodologies for determining the key physicochemical properties of a novel carboxylic acid like 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. The emphasis is on the rationale behind each technique and the interpretation of the resulting data.

Structural Verification: Ensuring Chemical Identity

Before any other property is measured, the chemical structure and purity of the synthesized compound must be unequivocally confirmed.

  • ¹H NMR: Will provide information on the number and connectivity of protons. Key signals to expect include a downfield singlet for the carboxylic acid proton (typically >10 ppm), and complex multiplets for the bicyclic protons.[4][5] The rigidity of the scaffold may lead to distinct chemical shifts for diastereotopic protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to appear in the 170-185 ppm region.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the bicyclic structure.[7]

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the characteristic absorbances will be:

  • A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[5]

  • A strong C=O stretch for the carbonyl group, expected around 1700-1725 cm⁻¹.[6]

  • A C-O stretch from the ether linkage in the fingerprint region.

High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.[3] Fragmentation patterns observed in MS/MS can provide further structural confirmation. Common fragmentation for carboxylic acids involves the loss of H₂O and CO.[6]

Thermal Properties: Melting Point and Thermal Stability

Thermal analysis is critical for understanding a compound's solid-state properties, which are vital for formulation and storage.[8]

DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is the gold standard for determining the melting point, which is a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak may indicate impurities or polymorphism.[10]

TGA measures the change in mass of a sample as a function of temperature.[11] This technique is used to determine thermal stability and decomposition temperature. It can also quantify the presence of residual solvents or water.[9]

Experimental Workflow for Structural and Thermal Analysis

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Verification cluster_thermal Thermal Analysis cluster_physchem Physicochemical Properties Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS High-Resolution MS Synthesized_Compound->MS DSC DSC for Melting Point NMR->DSC Confirm Purity MS->DSC Confirm Purity TGA TGA for Stability DSC->TGA Solubility Solubility Assays TGA->Solubility pKa pKa Determination Solubility->pKa LogD LogD/LogP Measurement pKa->LogD

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Ionization Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for predicting its charge state at a given pH. This, in turn, influences solubility, permeability, and receptor binding.[]

This is a highly accurate and reliable method for pKa determination.[13] A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated electrode.[14] The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[15] For compounds with low water solubility, co-solvents like methanol or acetonitrile can be used, with subsequent extrapolation to aqueous pKa.[16]

Solubility

Solubility is a critical parameter for drug delivery and bioavailability. It is important to determine both thermodynamic and kinetic solubility.

Simple tests can provide initial insights into the compound's nature.[17]

  • Water: Given the polar carboxylic acid and ether groups, some water solubility is expected.

  • 5% NaHCO₃ and 5% NaOH: As a carboxylic acid, it should be soluble in basic solutions due to salt formation.[18]

  • 5% HCl: Solubility is not expected in acidic solutions.

This method determines the equilibrium solubility. An excess of the solid compound is agitated in a buffer of a specific pH (e.g., physiological pH 7.4) for an extended period (24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV or LC-MS.[]

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[19]

  • LogP is the partition coefficient of the neutral species between octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an acidic compound, LogD will be pH-dependent.

This is the traditional method where the compound is dissolved in a biphasic system of n-octanol and a buffer at pH 7.4.[] After equilibration by shaking, the phases are separated, and the concentration of the compound in each phase is measured by LC-MS.[20] The ratio of the concentrations gives the LogD value.

Detailed Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration
  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[14]

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

    • Accurately weigh approximately 10-20 mg of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent may be used.

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).

    • The pKa is the pH value at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).[14]

Protocol 2: Thermodynamic Solubility (Shake-Flask at pH 7.4)
  • Preparation:

    • Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4.

    • Add an excess amount of the solid compound to a vial containing a known volume of the pH 7.4 buffer. The presence of solid material at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Sampling and Analysis:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.

    • Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method with a standard calibration curve. The resulting concentration is the thermodynamic solubility at that pH.

Conclusion

While 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid remains a molecule with limited publicly available experimental data, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed methodologies outlined—from structural verification by NMR and MS to the functional assessment of pKa, solubility, and lipophilicity—researchers can generate the high-quality, reliable data essential for advancing this promising scaffold in drug discovery and development programs. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules, ensuring a foundation of scientific integrity and trustworthiness in early-stage research.

References

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. [Link]

  • Physicochemical Properties and Environmental Fate. A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Carboxylic Acid Unknowns and Titration. University of Colorado Boulder. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Chemical Communications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry duri. Rapid Communications in Mass Spectrometry. [Link]

  • Laser Desorption Mass Spectrometry of Some Organic Acids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • LogD. Cambridge MedChem Consulting. [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of ChemTech Research. [Link]

  • Physicochemical Properties. The Handbook of Medicinal ChemistryPrinciples and Practice. [Link]

  • Organic Acids Analyzed with LCMS. MicroSolv Technology Corporation. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

  • Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

  • Thermal Analysis- TGA/DSC. MooreAnalytical. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]

  • A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Structure and NMR Spectra of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid and its Anhydride. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

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An In-depth Technical Guide to the Structure and Conformation of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug design. We will delve into its core structural features, conformational landscape, and the stereoelectronic effects that govern its behavior. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related bicyclic systems.

Introduction: The Significance of the 2-Oxabicyclo[2.2.1]heptane Scaffold

The 2-oxabicyclo[2.2.1]heptane framework is a rigid bicyclic ether that serves as a versatile scaffold in the design of biologically active molecules. Its constrained nature allows for the precise spatial orientation of substituents, making it an attractive building block for creating ligands that can interact with high specificity with biological targets such as enzymes and receptors. The introduction of a carboxylic acid group at the bridgehead position (C1) further enhances its utility, providing a handle for derivatization and introducing a key functional group for molecular recognition.

The inherent strain and defined stereochemistry of this bicyclic system present both challenges and opportunities in organic synthesis and conformational analysis. Understanding the interplay of its structural rigidity and the electronic effects imparted by the heteroatom and substituents is crucial for its effective application in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid consists of a bicyclo[2.2.1]heptane (norbornane) skeleton in which one of the methylene bridges (at position 2) is replaced by an oxygen atom. A carboxylic acid group is attached to one of the bridgehead carbons (C1).

Key Structural Features:

  • Molecular Formula: C₇H₁₀O₃

  • Rigid Bicyclic Core: The molecule possesses a constrained framework, limiting conformational flexibility.

  • Chirality: The presence of multiple stereocenters makes the molecule chiral. The synthesis and separation of enantiomers are critical considerations for its use in biological applications.

  • Bridgehead Carboxylic Acid: The placement of the carboxylic acid at the C1 position influences the electronic properties and steric environment of the molecule.

Conformational Analysis: A Tale of Strain and Stereoelectronics

The conformation of the 2-oxabicyclo[2.2.1]heptane core is a critical determinant of its chemical reactivity and biological activity. Due to the rigid bicyclic nature, the conformational landscape is significantly restricted compared to more flexible acyclic or monocyclic systems.

Based on X-ray crystallographic studies of related derivatives, such as rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, the six-membered ring of the bicyclic system adopts a boat conformation , while the two five-membered rings containing the oxygen atom exist in an envelope conformation . This arrangement minimizes torsional strain within the rigid framework.

The introduction of the carboxylic acid group at the bridgehead C1 position is not expected to dramatically alter this fundamental ring conformation. However, the orientation of the carboxylic acid itself and its potential intramolecular interactions are of interest.

The Anomeric Effect in the 2-Oxabicyclo[2.2.1]heptane System

A key stereoelectronic interaction to consider in this system is the anomeric effect . In its classical definition, the anomeric effect describes the preference of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) in a heterocycle to adopt an axial orientation over the sterically less hindered equatorial position.[1] This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

In 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, while the carboxylic acid is not at a traditional anomeric center, analogous stereoelectronic interactions involving the oxygen lone pairs and the C1-C(O)OH bond are plausible. The rigid geometry of the bicyclic system dictates the relative orientations of these orbitals. Computational studies on related oxygen-containing bicyclic systems have shown that such n → σ* interactions can significantly influence their stability and reactivity.[1]

The diagram below illustrates the key orbitals potentially involved in a stabilizing anomeric-type interaction within the 2-oxabicyclo[2.2.1]heptane framework.

anomeric_effect cluster_molecule 2-Oxabicyclo[2.2.1]heptane Ring C1 C1 C_COOH C(O)OH C1->C_COOH σ bond sigma_star σ*(C1-COOH) C1->sigma_star O2 O lp n(O) lp->sigma_star Hyperconjugative Interaction (Anomeric-type Effect)

Caption: Potential anomeric-type interaction.

Synthesis of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

A promising approach involves an intramolecular Diels-Alder reaction of a furan derivative. Furan and its derivatives are common dienes in [4+2] cycloadditions to form the 7-oxabicyclo[2.2.1]heptene system, which can then be reduced to the saturated bicycloheptane.

Proposed Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis.

synthesis_workflow start Starting Materials (e.g., Furan-2-carboxylic acid derivative) step1 Esterification and Dienophile Attachment start->step1 intermediate1 Intramolecular Diels-Alder Precursor step1->intermediate1 step2 Intramolecular Diels-Alder Cycloaddition intermediate1->step2 intermediate2 7-Oxabicyclo[2.2.1]heptene derivative step2->intermediate2 step3 Reduction of Alkene intermediate2->step3 intermediate3 2-Oxabicyclo[2.2.1]heptane derivative step3->intermediate3 step4 Hydrolysis of Ester intermediate3->step4 product 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid step4->product

Caption: Proposed synthetic workflow.

Exemplary Experimental Protocol (Conceptual):

Step 1: Synthesis of the Intramolecular Diels-Alder Precursor

  • Esterification: Furan-2-carboxylic acid is esterified with a suitable alcohol containing a terminal alkene (e.g., 3-buten-1-ol) under standard conditions (e.g., Fischer esterification or using a coupling agent like DCC).

  • Purification: The resulting ester is purified by column chromatography.

Step 2: Intramolecular Diels-Alder Cycloaddition

  • Reaction Setup: The precursor from Step 1 is dissolved in a high-boiling point solvent (e.g., toluene or xylene) in a sealed tube.

  • Thermal Cycloaddition: The reaction mixture is heated to a high temperature (typically 150-200 °C) for several hours to promote the intramolecular [4+2] cycloaddition.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 7-oxabicyclo[2.2.1]heptene derivative.

Step 3: Reduction of the Alkene

  • Hydrogenation: The unsaturated bicyclic compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Filtration and Concentration: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated 2-oxabicyclo[2.2.1]heptane derivative.

Step 4: Hydrolysis to the Carboxylic Acid

  • Saponification: The ester is hydrolyzed using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., methanol or THF).

  • Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • Extraction and Purification: The carboxylic acid product is extracted into an organic solvent, dried, and purified by recrystallization or chromatography.

Spectroscopic Characterization

The structure of 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on data from related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Bridgehead Protons: The bridgehead protons (H1 and H4) are expected to appear as distinct multiplets in the downfield region of the aliphatic spectrum, typically around 2.5-3.0 ppm. The proton at C1 will be a singlet, while the proton at C4 will show coupling to the adjacent methylene protons.

  • Methylene Protons: The methylene protons of the bicyclic system will give rise to complex multiplets in the range of 1.5-2.5 ppm. Due to the rigid nature of the ring, significant differences in chemical shifts between endo and exo protons are expected.

  • Protons adjacent to Oxygen: The protons on the carbons adjacent to the ring oxygen (C3 and C7) will be deshielded and are expected to resonate at lower field, likely in the range of 3.5-4.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm.

  • Bridgehead Carbons: The bridgehead carbons (C1 and C4) are expected to resonate around 40-50 ppm. C1, being attached to the carboxylic acid, will be further downfield.

  • Carbons adjacent to Oxygen: The carbons bonded to the ring oxygen (C3 and C7) will be significantly deshielded, appearing in the range of 70-80 ppm.

  • Methylene Carbons: The remaining methylene carbons will appear in the aliphatic region of the spectrum, typically between 20-40 ppm.

Expected ¹H NMR Chemical Shifts (ppm) Expected ¹³C NMR Chemical Shifts (ppm)
>10 (COOH)170-180 (C=O)
3.5-4.5 (H3, H7)70-80 (C3, C7)
2.5-3.0 (H1, H4)40-50 (C1, C4)
1.5-2.5 (Methylene H's)20-40 (Methylene C's)
Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

  • C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is expected for the C-O stretching of the bicyclic ether.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will be present due to the C-H stretching of the aliphatic framework.

Mass Spectrometry (MS)

In mass spectrometry, 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns may include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Applications and Future Directions

The 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid scaffold holds significant promise in medicinal chemistry. Its rigid structure can be exploited to design potent and selective inhibitors of enzymes or antagonists of receptors. The bridgehead carboxylic acid provides a versatile point for modification, allowing for the synthesis of libraries of compounds for high-throughput screening.

Future research in this area will likely focus on:

  • The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this molecule.

  • The synthesis and biological evaluation of derivatives with diverse substituents to explore structure-activity relationships.

  • Computational studies to further elucidate the conformational preferences and electronic properties of this system, aiding in the rational design of new therapeutic agents.

Conclusion

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a fascinating and valuable molecule for drug discovery and development. Its rigid, well-defined three-dimensional structure, combined with the presence of a key functional group, makes it an ideal scaffold for the design of specific molecular probes and therapeutic candidates. A thorough understanding of its synthesis, conformation, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in the field of medicinal chemistry.

References

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  • IUCr. (2008). The 1:1 cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1278. [Link]

  • Sharma, S., Panja, S., Bhattachariya, A., Dhami, P. S., Gandhi, P. M., & Ghosh, S. K. (2015). Design, synthesis and extraction studies of a new class of conformationally constrained (N,N,N′,N′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides. RSC Advances, 5(65), 52819-52827. [Link]

  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad Complutense de Madrid. [Link]

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Conformational Analysis of Oxa-Bridged Bicyclic Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxa-bridged bicyclic carboxylic acids represent a class of conformationally constrained scaffolds that are of significant interest in modern drug discovery. Their rigid three-dimensional architecture offers a unique opportunity to pre-organize pharmacophoric elements, potentially leading to enhanced binding affinity, improved selectivity, and favorable physicochemical properties. A thorough understanding of their conformational preferences is paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of these key molecular frameworks. We will explore the synergistic application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to elucidate their solution-phase and solid-state structures. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of oxa-bridged bicyclic systems to accelerate their research endeavors.

The Strategic Advantage of Conformational Rigidity in Drug Design

The exploration of novel chemical space is a cornerstone of successful drug discovery programs. Saturated bicyclic scaffolds have emerged as valuable bioisosteres for traditional aromatic rings, offering improved solubility and metabolic stability.[1][2] Among these, oxa-bridged systems are particularly noteworthy due to their distinctive structural and electronic properties. The inherent rigidity of these bridged systems reduces the entropic penalty upon binding to a biological target, a feature that can translate into higher binding affinity.[3] Furthermore, the defined spatial arrangement of substituents on these scaffolds allows for precise control over the presentation of pharmacophoric groups, which is crucial for optimizing interactions with protein binding pockets.[4] The presence of a carboxylic acid moiety introduces a key functional group capable of forming critical hydrogen bonds and salt bridges, while also influencing the overall conformational landscape through potential intramolecular interactions.[5][6]

A Multi-pronged Approach to Conformational Elucidation

A robust conformational analysis of oxa-bridged bicyclic carboxylic acids necessitates an integrated approach that combines experimental data from both solution and solid states with theoretical calculations. Each technique provides a unique and complementary piece of the structural puzzle.

Diagram: Integrated Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Validation NMR NMR Spectroscopy (Solution-State) Integration Combined Analysis & Conformational Model NMR->Integration XRay X-Ray Crystallography (Solid-State) XRay->Integration MM Molecular Mechanics (Conformational Search) DFT Density Functional Theory (Energy Refinement & NMR Prediction) MM->DFT DFT->Integration DrugDesign DrugDesign Integration->DrugDesign Informs Rational Drug Design Synthesis Synthesis of Oxa-Bridged Bicyclic Carboxylic Acid Synthesis->NMR Synthesis->XRay Synthesis->MM

Caption: A synergistic workflow combining experimental and computational methods for comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of molecules in solution, providing insights into the dynamic conformational equilibria that are often relevant to biological activity. For oxa-bridged bicyclic systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous proton and carbon assignments and for extracting key conformational information.[7][8]

Key NMR Parameters for Conformational Insights
NMR Parameter Information Gained Typical Experiment
Chemical Shifts (δ) Provides information about the local electronic environment of each nucleus. Sensitive to anisotropic effects from nearby functional groups and π-systems.[9]1D ¹H, ¹³C; 2D HSQC, HMBC
Scalar Coupling Constants (J-couplings) Through-bond interactions that are dependent on the dihedral angle between coupled nuclei (Karplus relationship). Crucial for defining ring pucker and substituent orientation.[10][11]1D ¹H (high resolution); 2D COSY, TOCSY
Nuclear Overhauser Effect (NOE) Through-space correlation between protons that are close in proximity (< 5 Å), providing critical distance constraints for determining stereochemistry and conformation.[12]2D NOESY, ROESY
Experimental Protocol: 2D NMR for Structural Elucidation

A detailed protocol for acquiring and analyzing 2D NMR data for a novel oxa-bridged bicyclic carboxylic acid is outlined below.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can be critical, as it may influence conformational preferences, particularly through hydrogen bonding interactions with the carboxylic acid.[5]

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.

Step 2: Data Acquisition

  • Acquire standard 1D ¹H and ¹³C spectra to assess sample purity and concentration.

  • Perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues with the NOE.[13]

Step 3: Data Analysis and Interpretation

  • Use the combination of COSY, HSQC, and HMBC spectra to achieve complete and unambiguous assignment of all ¹H and ¹³C resonances.

  • Analyze the NOESY/ROESY spectrum to identify key through-space correlations. For example, in a norbornane-type system, the presence of a NOE between a substituent proton and a bridgehead proton can help determine the exo or endo configuration.[8]

  • Extract vicinal proton-proton coupling constants (³JHH) from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum. Apply the Karplus equation to relate these coupling constants to dihedral angles, providing quantitative information about the ring conformation.[14]

Diagram: NOE-based Stereochemical Assignment

G cluster_exo Exo Isomer cluster_endo Endo Isomer Exo_Structure Exo_Structure Bridgehead_H Bridgehead (H) NOE_Exo NOE Observed Exo_H Exo_H Exo_H->Bridgehead_H < 5 Å Endo_Structure Endo_Structure Bridgehead_H2 Bridgehead (H) NOE_Endo NOE Absent

Caption: Illustrative example of using NOE to distinguish between exo and endo isomers.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[15] This high-resolution structural information is invaluable for:

  • Validating computational models: The crystal structure serves as a "gold standard" for benchmarking the accuracy of molecular mechanics force fields and quantum mechanical methods.[16]

  • Providing a starting point for solution-state modeling: The solid-state conformation can be used as an initial geometry for computational studies of the molecule's behavior in solution.

  • Understanding intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, which can provide insights into potential protein-ligand interactions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Step 1: Crystallization

  • The primary challenge in X-ray crystallography is obtaining high-quality single crystals.[15]

  • Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to identify conditions that yield diffraction-quality crystals. For carboxylic acids, co-crystallization with a suitable base can sometimes facilitate crystal growth.

Step 2: Data Collection and Structure Solution

  • Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a modern X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Computational Modeling: Bridging Experiment and Theory

Computational chemistry provides the tools to explore the conformational landscape of oxa-bridged bicyclic carboxylic acids and to predict their spectroscopic properties.[17] A combination of molecular mechanics and quantum mechanics is often the most efficient and accurate approach.[18]

Molecular Mechanics (MM) for Conformational Searching

Molecular mechanics methods offer a rapid way to explore the potential energy surface of a molecule and identify low-energy conformers.[19]

Workflow: Conformational Search

  • Build the 3D structure of the oxa-bridged bicyclic carboxylic acid.

  • Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFFs). This will generate a large number of possible conformations.

  • Minimize the energy of each conformation to identify the local energy minima.

  • Cluster the resulting conformations based on their root-mean-square deviation (RMSD) to identify the unique low-energy conformers.

Density Functional Theory (DFT) for Refined Energetics and NMR Prediction

Density Functional Theory (DFT) provides a more accurate description of the electronic structure and is used to refine the energies of the low-energy conformers identified by molecular mechanics.[20] Furthermore, DFT can be used to predict NMR chemical shifts and coupling constants, which can be directly compared with experimental data.[21][22]

Workflow: DFT Calculations

  • Take the unique low-energy conformers from the MM search and perform geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d)).[23]

  • Calculate the vibrational frequencies to confirm that each optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Calculate the NMR shielding tensors for each optimized conformer using a method like GIAO (Gauge-Including Atomic Orbitals).

  • Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

  • Calculate the spin-spin coupling constants.

  • Compare the calculated NMR parameters with the experimental data to identify the most probable solution-state conformation or to determine the relative populations of a mixture of conformers.

Diagram: Computational Workflow

G Start Initial 3D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search DFT_Opt DFT Geometry Optimization MM_Search->DFT_Opt Low-energy conformers NMR_Calc DFT NMR Parameter Calculation DFT_Opt->NMR_Calc Comparison Comparison with Experimental Data NMR_Calc->Comparison

Caption: A typical computational workflow for conformational analysis and NMR parameter prediction.

The Influence of the Carboxylic Acid Group

The carboxylic acid moiety can significantly influence the conformational preferences of the bicyclic scaffold through intramolecular hydrogen bonding.[5][24] In non-polar solvents, the carboxylic acid proton may form a hydrogen bond with the bridge oxygen or another acceptor group within the molecule. This can lock the molecule into a specific conformation, which can be detected by changes in the ¹H NMR chemical shift of the acidic proton and by IR spectroscopy.[25] In protic solvents, this intramolecular hydrogen bond may be disrupted by competing hydrogen bonds with the solvent.[5] Understanding these solvent-dependent conformational changes is crucial, as the bioactive conformation in a protein binding site may differ from that observed in a particular NMR solvent.

Conclusion: From Structure to Drug Discovery

The conformational analysis of oxa-bridged bicyclic carboxylic acids is a critical component of structure-based drug design. By combining the power of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed understanding of the three-dimensional structure of these important scaffolds. This knowledge enables the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising lead compound to a clinically viable drug candidate. The rigid nature of these scaffolds, when properly understood and exploited, provides a powerful tool for navigating the complexities of the drug discovery landscape.[3][26]

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An In-Depth Technical Guide to the Solubility Profile of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a unique bicyclic scaffold possessing both a constrained, largely aliphatic framework and polar functional groups—an ether and a carboxylic acid. This structure presents an interesting and non-trivial solubility profile that is critical for its application in medicinal chemistry, process development, and materials science. Due to the novelty of this compound, publicly available, empirical solubility data is scarce.[1] This guide, therefore, provides a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. We will first establish a theoretical foundation based on molecular structure and Hansen Solubility Parameters (HSPs) to build predictive insights. Subsequently, a rigorous, step-by-step experimental protocol for determining thermodynamic equilibrium solubility is detailed, providing researchers with a robust methodology to generate reliable, quantitative data. This document is intended to serve as a practical and authoritative resource for scientists and drug development professionals working with this and structurally related molecules.

Introduction: The Importance of a Well-Defined Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone physical property that dictates its behavior and utility across numerous applications. From reaction kinetics in a homogenous solution to the feasibility of purification by recrystallization and the ultimate bioavailability of a drug product, solubility is a critical parameter that must be understood and quantified.[2]

The molecule at the center of this guide, 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, possesses a dichotomous structure:

  • A Rigid Bicyclic Core: The bicyclo[2.2.1]heptane system is a conformationally locked, non-polar hydrocarbon framework.

  • Polar Functional Groups: The presence of a carboxylic acid (-COOH) group introduces strong hydrogen bond donating and accepting capabilities, while the bridgehead ether oxygen (-O-) acts as an additional hydrogen bond acceptor.

This structural duality suggests a complex solubility profile, with potential for miscibility in both polar and some non-polar solvent systems. A thorough understanding of this profile is essential for predicting its behavior in solvent-driven processes such as crystallization, extraction, and chromatography.[3]

Theoretical & Predictive Analysis: A Rational Approach

Before embarking on experimental work, a theoretical analysis can provide a strong directional hypothesis, saving time and resources. The principle of "like dissolves like" is a foundational concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs). This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the specific intermolecular forces at play:[4]

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The total parameter is related by the equation: δt² = δd² + δp² + δh² .[5]

A solute is predicted to be soluble in a solvent if their HSPs are similar. The "distance" (Ra) between the solute and solvent in 3D Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [5]

A smaller Ra value indicates a higher likelihood of solubility. For a given solute, a radius of interaction (R₀) can be determined, and any solvent falling within this spherical volume in Hansen space is considered a "good" solvent.[6] While the exact HSPs for our target molecule are unknown, we can infer its characteristics to predict which solvents are likely candidates for good solubility. The molecule will have a significant δh due to the carboxylic acid, a moderate δp from the polar groups, and a notable δd from the hydrocarbon skeleton. Therefore, solvents that balance these three contributions are expected to be most effective.

Predicted Solubility in Common Organic Solvents

The table below lists the Hansen Solubility Parameters for a selection of organic solvents, categorized by their general class. This data can be used to guide solvent selection for experimental trials.

Solvent ClassSolventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Non-Polar n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Tetrahydrofuran (THF)16.85.78.0
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Water15.516.042.3
(Data compiled from various sources including[7] and[8])

Based on this, we can hypothesize:

  • Low Solubility: Expected in non-polar solvents like n-Hexane, where the solvent's inability to form hydrogen bonds cannot overcome the crystal lattice energy of the carboxylic acid.

  • Moderate to High Solubility: Expected in polar aprotic solvents like THF, Acetone, and Ethyl Acetate, which can act as hydrogen bond acceptors.

  • High Solubility: Expected in polar protic solvents like Methanol and Ethanol, which can engage in extensive hydrogen bonding with both the carboxylic acid and ether functionalities.

Experimental Determination of Thermodynamic Solubility

The most reliable data comes from direct experimental measurement. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[9] The following protocol describes the "gold standard" equilibrium saturation method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic (equilibrium) solubility of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid in a selected organic solvent at a controlled temperature.

Materials & Equipment:

  • 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Benchtop centrifuge with temperature control

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Add an excess of solid 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid to a 2 mL vial. An amount that is visibly in excess after dissolution (e.g., 5-10 mg) is sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a shaker-incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry vigorously for a minimum of 24 hours to ensure equilibrium is reached. The rate of dissolution depends on factors like surface area and agitation, but achieving equilibrium is paramount.[9]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the target temperature for at least 1 hour to allow larger particles to settle.

    • To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes at the same controlled temperature. This step is critical to avoid artificially high concentration readings.

  • Sampling & Dilution:

    • Carefully open the vial and aspirate an aliquot (e.g., 100 µL) of the clear supernatant, being careful not to disturb the solid pellet.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to prevent precipitation and to bring the concentration within the linear range of the analytical method. A serial dilution may be necessary.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method.

    • Construct a calibration curve using standards of known concentration prepared from the same solid compound.

    • Determine the concentration of the diluted sample by interpolating from the calibration curve.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Express the final solubility in standard units, such as mg/mL and mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (≥24h) B->C D Centrifuge at Constant Temperature C->D E Sample Supernatant D->E F Dilute Sample E->F G Analyze via HPLC/LC-MS F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility

The Effect of Temperature

The dissolution of most solids is an endothermic process (ΔH > 0), meaning that energy is required to break the crystal lattice bonds.[10][11] According to Le Châtelier's principle, for an endothermic process, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[12] Conversely, for a rare exothermic dissolution (ΔH < 0), solubility will decrease with increasing temperature. To fully characterize the solubility profile, it is highly recommended to perform the experimental protocol at several temperatures (e.g., 4 °C, 25 °C, and 40 °C).

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., n-Hexane
e.g., Toluene
e.g., Ethyl Acetate
e.g., Acetone
e.g., Methanol
e.g., Ethanol
e.g., THF
e.g., DMSO

Conclusion

Characterizing the solubility profile of a novel compound like 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a foundational step in its development pathway. This guide provides a dual-pronged approach: a theoretical framework using Hansen Solubility Parameters for initial prediction and solvent screening, followed by a detailed, robust experimental protocol for generating precise, quantitative thermodynamic solubility data. By integrating these theoretical and practical methodologies, researchers can efficiently and accurately map the solubility landscape of this molecule, enabling informed decisions in process chemistry, purification, and formulation development.

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The Conformational Lock: A Technical Guide to 2-Oxabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidifier

In the landscape of bicyclic scaffolds, 2-oxabicyclo[2.2.1]heptane occupies a distinct niche as a "conformational lock." Unlike its isomer 7-oxabicyclo[2.2.1]heptane (the Diels-Alder adduct of furan, famous for Thromboxane A2 mimicry), the 2-oxa system is primarily utilized to freeze flexible aliphatic or heterocyclic rings into specific, bioactive geometries.

This scaffold is the structural engine behind Locked Nucleic Acids (LNA) , one of the most significant advances in antisense and RNAi therapeutics. By bridging the 2'-oxygen and 4'-carbon of a ribose sugar, the 2-oxabicyclo[2.2.1]heptane skeleton forces the nucleoside into a rigid C3'-endo (North) conformation, dramatically increasing binding affinity to complementary RNA targets.

This guide details the history, structural mechanics, and synthetic protocols for this privileged scaffold, distinguishing it from the 7-oxa series and providing actionable insights for scaffold hopping and peptidomimetic design.

Structural Analysis & Nomenclature

To deploy this scaffold effectively, one must distinguish it from the more common Diels-Alder adducts.

Feature2-Oxabicyclo[2.2.1]heptane 7-Oxabicyclo[2.2.1]heptane
Structure Oxygen is part of the "ethano" bridge (position 2).Oxygen is the bridge itself (position 7).
Origin Intramolecular etherification of cyclohexenes.Diels-Alder (Furan + Maleimide/Acrylate).
Key Application LNA (Nucleic Acids) , Muscarine analogs.Thromboxane A2 mimics, phosphatase inhibitors.
Topology Rigidifies a 6-membered ring into a boat-like shape.Rigidifies a 6-membered ring into a chair-like shape.
Pucker Control Locks sugar in C3'-endo (North) .Variable, often mimics the "South" or planar transition.
The "North" Conformation Mechanism

The biological potency of 2-oxabicyclo[2.2.1]heptane derivatives, particularly in LNA, stems from entropy reduction . In natural RNA, the ribose sugar fluctuates between C3'-endo (North) and C2'-endo (South). By installing the methylene bridge, the 2-oxabicyclo[2.2.1]heptane system locks the sugar in the North conformation. This pre-organization means the drug pays no entropy penalty upon binding to its target, resulting in


 increases of up to +8°C per modification.

Historical Discovery: From Muscarine to LNA

The history of this scaffold is a tale of two distinct eras: the "Natural Product Era" and the "Nucleic Acid Era."

Era 1: The Muscarine Connection (1980s-1990s)

The 2-oxabicyclo[2.2.1]heptane core was initially explored as a route to synthesize Muscarine alkaloids. Researchers like Knight and Fenton developed electrophilic cyclization methods (iodoetherification) to construct the bicyclic core from acyclic or monocyclic precursors. These early protocols established the fundamental chemistry: using an electrophile (Iodine) to trigger the attack of a hydroxyl group onto an alkene, closing the second ring.

Era 2: The LNA Revolution (1998-Present)

The paradigm shift occurred in 1998, when Wengel and Imanishi independently reported the synthesis of the "Locked Nucleic Acid" (LNA) and "Bridged Nucleic Acid" (BNA). They realized that a methylene bridge connecting the 2'-O and 4'-C of the ribose created a 2-oxabicyclo[2.2.1]heptane topology (specifically a 2,5-dioxabicyclo[2.2.1]heptane if counting the furanose oxygen). This discovery transformed the scaffold from a mere synthetic curiosity into a cornerstone of modern genetic medicine.

Synthetic Pathways & Protocols

The synthesis of 2-oxabicyclo[2.2.1]heptane derivatives relies heavily on Intramolecular Electrophilic Etherification . Unlike the 7-oxa series (which uses simple cycloaddition), the 2-oxa series requires a stepwise construction of the bridge.

Workflow Visualization

The following diagram illustrates the two primary routes: the classical Muscarine route and the modern LNA route.

G cluster_0 Route A: Iodoetherification (Knight/Fenton) cluster_1 Route B: LNA Synthesis (Wengel) Start Precursor (Cyclohexene or Ribose) Step1A Iodine Activation (I2/NaHCO3) Start->Step1A Step1B 4'-C-Hydroxymethylation Start->Step1B Step2A Cyclization (O-attack on C=C) Step1A->Step2A Step3A Radical Deiodination (Bu3SnH) Step2A->Step3A Target 2-Oxabicyclo[2.2.1]heptane Scaffold Step3A->Target Muscarine Analogs Step2B Tosylation of 4'-CH2OH Step1B->Step2B Step3B Base-Induced Closure (NaH, DMF) Step2B->Step3B Step3B->Target Locked Nucleic Acids

Caption: Divergent synthetic pathways for accessing the 2-oxabicyclo[2.2.1]heptane core. Route A utilizes electrophilic cyclization, while Route B employs nucleophilic displacement.

Detailed Protocol: Intramolecular Iodoetherification (Route A)

This protocol is the "gold standard" for generating the carbocyclic 2-oxabicyclo[2.2.1]heptane core used in non-nucleotide applications (e.g., peptidomimetics).

Reagents:

  • Substrate: 3-cyclohexene-1-methanol derivative (1.0 eq)

  • Iodine (

    
    ): 2.5 eq
    
  • Sodium Bicarbonate (

    
    ): 3.0 eq
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclohexenyl substrate in MeCN (0.1 M concentration). Add solid

    
     to the stirring solution.
    
  • Cyclization: Cool the mixture to 0°C. Add

    
     portion-wise over 30 minutes. The solution will turn dark brown.
    
  • Reaction Monitoring: Allow to warm to room temperature. Monitor via TLC (stain with Anisaldehyde). The formation of the bicyclic ether is usually rapid (1-3 hours).

    • Mechanistic Note: The iodine activates the alkene (forming an iodonium ion). The pendant hydroxyl group attacks the internal carbon (5-exo-trig or 6-endo-trig depending on substitution), closing the bridge.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (solution turns clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over

    
    .
    
  • Purification: Flash chromatography. The product is an iodo-2-oxabicyclo[2.2.1]heptane .

  • Deiodination (Optional): To remove the iodine atom and yield the unsubstituted scaffold, treat with Tributyltin hydride (

    
    ) and AIBN in refluxing benzene/toluene for 2 hours.
    

Validation Criteria (Self-Checking):

  • NMR Signature: The bridgehead proton (H1) typically appears as a doublet or broad singlet at

    
     4.2–4.6 ppm. The disappearance of alkene protons (
    
    
    
    5.5–6.0 ppm) confirms cyclization.
  • Stereochemistry: NOESY experiments must confirm the cis-relationship between the bridge and the protons on the newly formed ring.

Modern Applications: The LNA "Gapmer"

The most commercially relevant application of this scaffold is in Gapmer technology for antisense drugs.

Mechanism of Action

An LNA Gapmer consists of a central DNA region flanked by LNA (2-oxabicyclo[2.2.1]heptane) wings.

  • Binding: The LNA wings (locked in North conformation) bind the target RNA with extreme affinity.

  • Recruitment: The central DNA gap recruits RNase H.

  • Cleavage: RNase H cleaves the RNA strand of the RNA/DNA heteroduplex.

  • Stability: The bicyclic LNA ends protect the drug from exonuclease degradation.

Comparative Data: LNA vs. DNA vs. 2'-OMe

The following table highlights why the bicyclic scaffold is superior for stability and binding.

PropertyDNA (Unmodified)2'-O-Methyl RNALNA (2-Oxabicyclo[2.2.1])
Pucker Flexible (S/N)Bias toward NorthLocked North (C3'-endo)

/ mod
N/A+0.5 to +1.0 °C+2.0 to +8.0 °C
Nuclease Resistance Poor (< 1 hr)ModerateHigh (> 24 hrs)
Target RNase H RecruitmentSteric BlockBoth (in Gapmer design)

References

  • Wengel, J. (1998). "Synthesis of 3'-C- and 4'-C-Branched Oligodeoxynucleotides and the Development of the 'Locked Nucleic Acid' (LNA) Technology." Accounts of Chemical Research.

  • Obika, S., et al. (1998). "Stability and structural features of the duplexes containing nucleoside analogues with a fixed N-type conformation, 2'-O,4'-C-methyleneuridine." Tetrahedron Letters.

  • Knight, D. W., & Fenton, G. (1990). "Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans via Iodoetherification." Journal of the Chemical Society, Perkin Transactions 1.

  • Bundy, G. L. (1975).[1] "The Synthesis of Prostaglandin Analogs Containing the 7-Oxabicyclo[2.2.1]heptane Ring System." Tetrahedron Letters. (Included for distinction context).

  • Kaur, H., et al. (2006). "Thermodynamic, Counterion, and Hydration Effects for the Incorporation of Locked Nucleic Acid Nucleotides into DNA Duplexes." Biochemistry.

Sources

Metabolic Stability Predictions for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Rock" Hypothesis

In the transition from "flat" aromatic drug discovery to three-dimensional (3D) fragment-based design, the 2-oxabicyclo[2.2.1]heptane scaffold has emerged as a premium bioisostere for ortho- or meta-substituted phenyl rings and proline derivatives.

This guide provides a predictive metabolic stability framework for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid . Based on stereoelectronic principles and historical scaffold data, this molecule is predicted to exhibit exceptional Phase I (oxidative) stability but carries a distinct Phase II (conjugative) liability at the carboxylic acid tail.

This document details the structural rationale for these predictions, the computational models to verify them, and the experimental protocols required to confirm them.

Part 1: Structural Analysis & Metabolic Liability Assessment

To predict the metabolic fate of this molecule, we must deconstruct it into its functional pharmacophores. The rigid bicyclic core functions as a "metabolic shield," while the pendant carboxylic acid acts as the primary soft spot.

The Bridgehead Defense (C1 & C4)

The carbon skeleton is protected by Bredt’s Rule , which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough.[1]

  • Mechanism of Stability: CYP450-mediated hydroxylation often proceeds via a radical intermediate. At the bridgehead (C1/C4), the formation of a planar radical or a carbocation is energetically disfavored due to ring strain.

  • Result: The C1 position (bearing the carboxylic acid) and the C4 position are virtually inert to oxidative dealkylation or hydroxylation.

The Ether Deactivation (O2)

The oxygen atom at position 2 exerts a strong electron-withdrawing effect (inductive effect, -I) on the adjacent C3 methylene group.

  • Mechanism: CYP450 enzymes prefer electron-rich C-H bonds for hydrogen abstraction. The electronegativity of the ether oxygen reduces the electron density at C3, raising the activation energy required for oxidation.

  • Result: Reduced probability of metabolic attack at the C3 position compared to a standard cyclopentane methylene.

The Carboxylic Acid Liability (Phase II)

The C1-carboxylic acid is the primary determinant of clearance.

  • Primary Pathway: Glucuronidation via UDP-glucuronosyltransferases (UGTs). The steric bulk of the bicyclic ring may slow this reaction compared to a linear acid, but it remains the highest-risk pathway.

  • Secondary Pathway: Formation of acyl-CoA thioesters, which can lead to reactive acyl-glucuronides (idiosyncratic toxicity risk).

Visualization: Structural Metabolic Map

MetabolicMap Molecule 2-Oxabicyclo[2.2.1] heptane-1-COOH C1_Bridge Bridgehead (C1) Sterically Blocked Molecule->C1_Bridge C4_Bridge Bridgehead (C4) Bredt's Rule Protection Molecule->C4_Bridge Ether_O Ether Oxygen (O2) Electronic Deactivation Molecule->Ether_O COOH_Tail Carboxylic Acid Phase II Soft Spot Molecule->COOH_Tail CYP_Ox CYP450 Oxidation (Phase I) C1_Bridge->CYP_Ox Inert C4_Bridge->CYP_Ox Inert Ether_O->CYP_Ox Reduced Affinity UGT_Conj UGT Glucuronidation (Phase II) COOH_Tail->UGT_Conj High Clearance Risk

Figure 1: Structural Metabolic Relationship (SMR) map highlighting the oxidative stability of the bridgeheads and the conjugative liability of the acid tail.

Part 2: Computational Prediction Framework

Before synthesizing derivatives, use a tiered in silico approach to quantify the stability predictions.

Tier 1: Site of Metabolism (SOM) Prediction

Use tools like SMARTCyp , StarDrop (FAME) , or Schrödinger’s P450 Site of Metabolism .

  • Expected Output: The SOM probability map should show "cool" colors (low probability) over the bicyclic cage. The highest probability for oxidation (if any) will likely be the C6 or C7 methylene bridges, but these are secondary to the Phase II reaction.

  • Action: If C6/C7 shows high lability, introduce a fluorine substituent (bioisostere for H) to block the site.

Tier 2: Intrinsic Clearance (CLint) Modeling

QSAR models (e.g., ADMET Predictor, SwissADME) often struggle with rigid bicyclic ethers due to training set bias (dominance of aromatic rings).

  • Correction Factor: When interpreting automated reports, downweight predicted CYP clearance by 20-30% to account for the steric shielding of the bridgehead, which standard 2D descriptors may underestimate.

Part 3: Experimental Validation Protocols

Trustworthy metabolic stability data requires a "Self-Validating" experimental design. You must differentiate between Phase I (Microsomal) and Phase II (Hepatocyte) stability.

Protocol A: Phase I Stability (Microsomal Assay)

Objective: Confirm the resistance of the bicyclic core to oxidative metabolism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Controls (Mandatory for Validity):

    • High Clearance: Verapamil or Propranolol (Must show >80% loss).

    • Low Clearance: Warfarin (Must show <20% loss).

    • Negative Control: HLM without NADPH (detects chemical instability).

  • Procedure:

    • Incubate compound with HLM (0.5 mg/mL protein) at 37°C.

    • Initiate reaction with NADPH.

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Prediction: The 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid should show <10% degradation over 60 minutes in this assay.

Protocol B: Phase II Stability (Hepatocyte Assay)

Objective: Capture the glucuronidation of the carboxylic acid, which Microsomes (without UDPGA) will miss.

  • System: Cryopreserved Human Hepatocytes (suspended).

  • Media: Krebs-Henseleit Buffer (KHB) to maintain pH 7.4.

  • Timepoints: 0, 30, 60, 90, 120 minutes.

  • Controls:

    • Phase II Control: 7-Hydroxycoumarin (Rapid glucuronidation).

    • Metabolic Stability Control: Diclofenac.

  • Procedure:

    • Thaw hepatocytes and assess viability (Trypan Blue exclusion >75% required).

    • Incubate test compound (1 µM) with 1x10^6 cells/mL.

    • Quench aliquots into Acetonitrile/Formic Acid.

    • Critical Step: Analyze for the parent mass (+176 Da for glucuronide conjugate) in LC-MS.

  • Prediction: This assay will likely show moderate to high clearance . If clearance is too high, the medicinal chemistry strategy must shift to bioisosteres of the acid (e.g., tetrazole, sulfonamide).

Visualization: The Screening Cascade

Cascade Start Compound Design 2-Oxabicyclo Scaffold InSilico Tier 1: In Silico SOM (SMARTCyp / StarDrop) Start->InSilico Decision1 High SOM Risk? InSilico->Decision1 Redesign Block Site (F/Me) Decision1->Redesign Yes Microsomes Tier 2: HLM Assay (Phase I Only) Decision1->Microsomes No Redesign->InSilico Result_HLM Is it Stable in HLM? Microsomes->Result_HLM Result_HLM->Redesign No (<30 min t1/2) Hepatocytes Tier 3: Hepatocytes (Phase I + II) Result_HLM->Hepatocytes Yes (>60 min t1/2) Analysis Calculate In Vivo CL (Hepatic Extraction) Hepatocytes->Analysis

Figure 2: The metabolic stability screening cascade. Note that HLM stability is a prerequisite but not a guarantee of overall stability due to the Phase II liability.

Part 4: Data Interpretation & Summary[2]

When analyzing the data for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, use the following reference table to categorize the molecule.

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)Prediction for this Scaffold
HLM t1/2 > 60 min30 - 60 min< 30 min> 60 min (Highly Stable)
Hep Cl (int) < 10 µL/min/10^6 cells10 - 40 µL/min/10^6 cells> 40 µL/min/10^6 cells20 - 50 µL/min/10^6 cells
Primary Metabolite None / Trace HydroxylationMono-hydroxylationN-dealkylation / CleavageAcyl-Glucuronide

Conclusion: The 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a Phase I "Rock" . Its rigid, bridged ether structure renders it nearly impervious to oxidative attack by CYP450 enzymes. However, the exposed carboxylic acid presents a significant Phase II liability . Researchers should prioritize hepatocyte stability assays over microsomal assays to obtain a true picture of its clearance profile.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Bredt, J. (1924). Über sterische Hinderung in Brückenringen (Bredt's Rule).[1] Justus Liebigs Annalen der Chemie. (Foundational text on bridgehead stability).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Reference for Carboxylic Acid Glucuronidation mechanisms). Link

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

Introduction: Navigating the Challenges of Bridgehead Carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid

The 2-oxabicyclo[2.2.1]heptane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its rigid framework allows for the precise positioning of functional groups in three-dimensional space, making it a valuable building block for designing potent and selective therapeutic agents. The corresponding carboxylic acid, 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, serves as a key intermediate for introducing this scaffold and creating a diverse range of ester derivatives with potential biological activity.

However, the esterification of this particular acid presents a significant synthetic challenge. The carboxylic acid moiety is located at a tertiary bridgehead carbon, a position that is sterically hindered. This steric bulk impedes the approach of nucleophiles (alcohols) and can significantly slow down or prevent reactions that proceed through standard pathways. Therefore, selecting the appropriate reagents and reaction conditions is critical for achieving high yields and purity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methods for the esterification of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. We will delve into the mechanistic rationale behind each method, offer step-by-step protocols, and provide insights to help you select the optimal strategy for your specific synthetic goals.

Method Selection: A Strategic Overview

The choice of esterification method depends on several factors, including the steric hindrance of the alcohol, the acid sensitivity of the substrates, the desired reaction scale, and the required purity of the final product.

MethodKey AdvantagesKey ConsiderationsBest Suited For
Steglich Esterification Mild conditions, high yields, suitable for sterically hindered acids and alcohols, minimizes side products.[1][2]Carbodiimide reagents (DCC, EDC) can be allergens; byproduct (urea) removal is necessary.[3]A wide range of alcohols, including sterically demanding and acid-sensitive ones.[2]
Fischer Esterification Inexpensive reagents, suitable for large-scale synthesis with simple alcohols.[4]Harsh acidic conditions, high temperatures, requires a large excess of alcohol, equilibrium-driven.[5][6] Not ideal for acid-sensitive substrates or sterically hindered tertiary alcohols.[7][8]Simple, non-sensitive primary and secondary alcohols (e.g., methanol, ethanol).[7]
Mitsunobu Reaction Very mild conditions, proceeds with clean inversion of stereochemistry at the alcohol center.[9][10]Reagents (DEAD/DIAD, PPh₃) can be difficult to remove; requires an acidic nucleophile (pKa < 13).[10][11]Valuable or chiral secondary alcohols where stereochemical inversion is desired or tolerated.[9]
Acyl Chloride Formation Robust and high-yielding two-step process.Generates corrosive HCl; requires handling of reagents like SOCl₂ or oxalyl chloride.[7]Alcohols that are stable to acidic conditions and when other methods fail.
Peptide Coupling Reagents Highly efficient, even for challenging couplings.[12]Reagents like HATU can be expensive.Difficult esterifications involving hindered acids and weakly nucleophilic alcohols.[12]

Protocol 1: Steglich Esterification - The Workhorse for Hindered Acids

The Steglich esterification is arguably the most versatile and reliable method for this substrate. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a highly efficient acyl transfer catalyst, overcoming the steric hindrance.[2][13]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[2][14] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, even a sterically hindered one, to yield the desired ester and regenerate the DMAP catalyst. The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[2]

Steglich_Mechanism Steglich Esterification Workflow cluster_activation Activation cluster_catalysis Catalytic Cycle cluster_product Product Formation Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Active_Ester N-Acylpyridinium Salt (Active Ester) O_acylisourea->Active_Ester + DMAP DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP DMAP->Active_Ester Active_Ester->DMAP + R'-OH - Ester Ester Ester (R-COOR') Active_Ester->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Workflow for the Steglich Esterification.

Detailed Step-by-Step Protocol (DCC/DMAP)
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq).

  • Solvent and Reagents : Dissolve the acid in anhydrous dichloromethane (DCM, CH₂Cl₂) (approx. 0.1 M concentration).[1] Add the desired alcohol (1.1-1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling : Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • DCC Addition : Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution. Caution: DCC is a potent allergen and should be handled with gloves in a fume hood.[3]

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, the precipitated dicyclohexylurea (DCU) byproduct will be visible as a white solid. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Purification : Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude ester by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Fischer Esterification - The Classic Approach

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[15][16] To drive the reaction to completion, a large excess of the alcohol is typically used as the solvent, and/or the water formed during the reaction is removed.[5][6] Given the steric hindrance of the bridgehead carboxylic acid, this method will likely require forcing conditions (prolonged heating).

Mechanism of Action

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[16] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation gives the ester product and regenerates the acid catalyst.[5]

Fischer_Mechanism Fischer Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Tetrahedral_Int->Protonated_Acid - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Int + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H2O Water Ester->Protonated_Ester + H⁺

Caption: Reversible steps of the Fischer Esterification.

Detailed Step-by-Step Protocol
  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which will also act as the solvent).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%) to the solution.[17]

  • Heating : Heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction should be monitored by TLC or GC-MS to determine completion. For higher boiling alcohols, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water and drive the equilibrium.[5]

  • Cooling and Neutralization : After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction : Remove the bulk of the alcohol solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing : Combine the organic layers and wash with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or distillation.

Protocol 3: Mitsunobu Reaction - Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions.[11] It is particularly useful for converting primary and secondary alcohols to esters with a complete inversion of stereochemistry at the alcohol's chiral center.[9][10]

Mechanism of Action

The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] PPh₃ and DEAD first react to form a phosphonium salt intermediate.[18] The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as the nucleophile, displacing the activated hydroxyl group via an Sₙ2 reaction to form the ester with inverted stereochemistry.[9][18]

Detailed Step-by-Step Protocol
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (1.2 eq), the desired secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq).

  • Solvent : Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.[11]

  • Cooling : Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition : Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the cooled solution. Note: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : Concentrate the reaction mixture under reduced pressure. The primary challenge in the work-up is the removal of triphenylphosphine oxide and the hydrazine byproduct.

  • Purification : Purify the crude residue directly by flash column chromatography. The byproducts can sometimes be precipitated by adding a non-polar solvent like hexanes or a mixture of ether/hexanes prior to chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Scifinder. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (Link not publicly available)
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2115. (Link to specific article not available from search, general journal link provided) [Link]

  • Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. (Link not available)
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Sci-Hub. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. (Direct link unavailable)
  • Request PDF. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1998). US5777151A - Esterification of carboxylic acid salts.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101214. [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. (Thesis, link not available)
  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • ScienceDirect. (2002, February 13). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxabicyclo[2.2.1]heptane-1-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Cernak, T., et al. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

  • Grieco, P. A., et al. (1978). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. The Journal of Organic Chemistry, 43(21), 4178-4184. (Link to specific article not available from search, general journal link provided) [Link]

  • NIST. (n.d.). MS (GC) of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, 4,7,7-trimethyl-3-oxo-, 3-(acetyloxy)-1-methyl-2-nitrobutyl ester, [1S-[1.alpha.(1S,2S,3R),4.beta.]]-*. (Spectral data, no protocol) [Link]

Sources

Application Note: Synthesis of Bridgehead Amines via Curtius Rearrangement of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Oxabicyclo[2.2.1]heptan-1-amine, a sterically constrained bridgehead amine, from its corresponding carboxylic acid precursor. The core transformation is achieved through a modified Curtius rearrangement, a versatile reaction for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2][3] This protocol details a one-pot procedure utilizing diphenylphosphoryl azide (DPPA), which offers a safer and more convenient alternative to traditional methods by avoiding the isolation of potentially explosive acyl azide intermediates.[1][4][5][6] The resulting isocyanate is trapped in situ with benzyl alcohol to yield a stable Cbz-protected amine, which is subsequently deprotected under basic conditions to afford the target primary amine. This guide is intended for researchers in medicinal chemistry and drug development seeking to incorporate unique bicyclic scaffolds into their molecular designs.

Introduction: The Synthetic Challenge and Strategic Solution

Bridgehead amines, particularly those integrated into rigid bicyclic systems like the 2-oxabicyclo[2.2.1]heptane framework, are valuable building blocks in medicinal chemistry. The conformational rigidity of these structures can impart favorable properties to drug candidates, such as enhanced binding affinity and improved metabolic stability. However, the synthesis of these amines is often challenging due to the steric hindrance and potential instability of intermediates at the bridgehead position.

The Curtius rearrangement provides an elegant solution for the synthesis of such amines from readily accessible carboxylic acids.[7][8] This reaction proceeds through an isocyanate intermediate, which can be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas.[9] The key advantages of the Curtius rearrangement in this context are its broad functional group tolerance and the retention of stereochemistry at the migrating carbon center.[1][7]

This protocol employs the Yamada-Curtius modification, using diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide in situ.[5][6][10] This one-pot procedure is followed by thermal rearrangement to the isocyanate and subsequent trapping with benzyl alcohol to form a stable, Cbz-protected amine intermediate.[9][11] The final step involves the basic hydrolysis of the carbamate to furnish the desired 2-Oxabicyclo[2.2.1]heptan-1-amine.

Reaction Mechanism and Workflow

The overall synthetic strategy involves three key stages:

  • Acyl Azide Formation and Rearrangement: The carboxylic acid is reacted with DPPA in the presence of a base to form a mixed anhydride, which is then converted to the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form a bridgehead isocyanate.[7][9]

  • Isocyanate Trapping: The highly reactive isocyanate is immediately trapped in situ with benzyl alcohol to form a stable benzyl carbamate (Cbz-protected amine).[9][11]

  • Deprotection: The Cbz protecting group is removed by basic hydrolysis to yield the final primary amine.[12][13][14]

Reaction Mechanism Diagram

Curtius_Rearrangement cluster_0 Part 1: Acyl Azide Formation & Rearrangement cluster_1 Part 2: Isocyanate Trapping cluster_2 Part 3: Deprotection start 2-Oxabicyclo[2.2.1]heptane- 1-carboxylic acid acyl_azide Acyl Azide Intermediate start->acyl_azide + DPPA, Et3N isocyanate Bridgehead Isocyanate acyl_azide->isocyanate Heat (Δ) - N2 cbz_protected Cbz-Protected Amine isocyanate->cbz_protected + Benzyl Alcohol final_amine 2-Oxabicyclo[2.2.1]heptan- 1-amine cbz_protected->final_amine KOH, EtOH/H2O, Δ

Caption: Overall workflow for the synthesis of 2-Oxabicyclo[2.2.1]heptan-1-amine.

Experimental Protocols

Safety Precautions: The Curtius rearrangement involves the use of azides, which are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A blast shield is recommended, especially for larger-scale reactions.[4] Isocyanates are also reactive and can be irritants; avoid inhalation and skin contact.[4]

Protocol 1: Synthesis of Benzyl (2-oxabicyclo[2.2.1]heptan-1-yl)carbamate

This one-pot procedure describes the conversion of the carboxylic acid to the Cbz-protected amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid142.1510.01.01.42 g
Diphenylphosphoryl azide (DPPA)275.2412.01.23.30 g (2.78 mL)
Triethylamine (Et3N)101.1912.01.21.21 g (1.67 mL)
Benzyl alcohol108.1415.01.51.62 g (1.55 mL)
Anhydrous Toluene---50 mL

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (1.42 g, 10.0 mmol).

  • Add anhydrous toluene (50 mL) to the flask and stir to dissolve the carboxylic acid.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution at room temperature.

  • Slowly add diphenylphosphoryl azide (DPPA) (2.78 mL, 12.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.

  • Add benzyl alcohol (1.55 mL, 15.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1700 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure benzyl (2-oxabicyclo[2.2.1]heptan-1-yl)carbamate.

Protocol 2: Deprotection to 2-Oxabicyclo[2.2.1]heptan-1-amine

This protocol describes the hydrolysis of the Cbz-protected amine to the final primary amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Benzyl (2-oxabicyclo[2.2.1]heptan-1-yl)carbamate247.295.01.01.24 g
Potassium hydroxide (KOH)56.1150.010.02.81 g
Ethanol---25 mL
Deionized Water---5 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl (2-oxabicyclo[2.2.1]heptan-1-yl)carbamate (1.24 g, 5.0 mmol) in ethanol (25 mL).

  • In a separate beaker, dissolve potassium hydroxide (2.81 g, 50.0 mmol) in deionized water (5 mL). Caution: Dissolution is exothermic.

  • Add the aqueous KOH solution to the ethanolic solution of the carbamate.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[12][13]

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.[12][13]

  • Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Oxabicyclo[2.2.1]heptan-1-amine.

  • The product can be further purified by distillation or crystallization of its hydrochloride salt if necessary.

Troubleshooting and Key Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Cbz-protected amine Incomplete acyl azide formation due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents.[4]
Inefficient rearrangement.Increase reflux temperature or reaction time. The use of a Lewis acid catalyst can sometimes lower the required temperature.[9]
Formation of urea byproduct.This indicates the presence of water reacting with the isocyanate to form an amine, which then reacts with more isocyanate. Rigorously dry all reagents and solvents.[4]
Incomplete deprotection Insufficient base or reaction time.Increase the equivalents of KOH or prolong the reflux time.
Poor solubility of the carbamate.The ethanol/water mixture is designed to improve solubility.[12][14] Ensure adequate solvent volume.

Conclusion

This application note provides a detailed and reliable procedure for the synthesis of 2-Oxabicyclo[2.2.1]heptan-1-amine via a modified Curtius rearrangement. The use of diphenylphosphoryl azide in a one-pot protocol offers a safe and efficient method for generating the key isocyanate intermediate, which is subsequently trapped and deprotected to afford the target bridgehead amine. This protocol should serve as a valuable resource for chemists seeking to synthesize novel, sterically constrained amine building blocks for applications in drug discovery and development.

References

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Pramanik, M. M. H., & Ali, M. A. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Shioiri, T., & Yamada, S. (1975). Process of preparing peptides using diphenyl phosphoryl azide.
  • Synform. (2010). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Thieme. [Link]

  • Overman, L. E., & Taylor, R. E. (1998). 1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement. Organic Syntheses. [Link]

  • Williams, A., & Douglas, K. T. (1975). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]

  • MacMillan, J. H. (2014). Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • de Oliveira, M. C. F., et al. (2002). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Leogane, O., & Lebel, H. (2008). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses. [Link]

  • Deadman, B. J., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Abboud, J.-L. M., et al. (2000). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry. [Link]

  • LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (1). ResearchGate. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

purification challenges of polar bicyclic carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-8842-BICYC Subject: Advanced Purification Strategies for Polar Bicyclic Carboxylic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Level 3 Escalation]

Executive Summary

You are encountering difficulties purifying polar bicyclic carboxylic acids (e.g., bicyclo[1.1.1]pentanes, norbornane derivatives, or bridged terpenoids). These scaffolds present a unique "purification paradox":

  • High Polarity: The carboxylic acid moiety (

    
    ) causes severe tailing on silica and retention loss on standard C18.
    
  • Structural Rigidity: The bicyclic core is lipophilic but compact, often leading to "oiling out" rather than crystallization.

  • UV Transparency: Many of these cores lack conjugation, making UV detection at standard wavelengths (254 nm) impossible.

This guide details three field-proven workflows to resolve these issues: Modified Chromatography , Salt Formation , and pH-Swing Extraction .

Module 1: Chromatographic Troubleshooting

The Issue: Your compound streaks on Normal Phase (NP) silica or elutes in the void volume on Reverse Phase (RP).

Root Cause Analysis
  • Silanol Interaction: On NP silica, the acidic proton interacts strongly with surface silanols (

    
    ), causing irreversible adsorption or severe tailing.
    
  • Phase Collapse: On RP C18, polar bicyclic acids often require 100% aqueous conditions to bind. Standard C18 chains "collapse" (fold over) in 100% water, losing surface area and retention.

Protocol A: The "Acid-Modified" Reverse Phase

Standard C18 is insufficient. Use this optimized method.

  • Stationary Phase: Use a Polar-Embedded C18 or C18-Aq column. These phases contain a hydrophilic group near the silica surface that prevents phase collapse in 100% water.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) .

    • Why: You must suppress ionization. If

      
      , the acid is anionic (
      
      
      
      ) and will not retain on C18. The bicyclic cage often lowers the
      
      
      (e.g., bridgehead acids are more acidic), so pH must be kept
      
      
      .
  • Mobile Phase B: Acetonitrile + 0.1% FA or TFA.

    • Note: Methanol often causes higher backpressure and broader peaks for these rigid systems.

Protocol B: Normal Phase "Rescue"

If you must use Normal Phase (e.g., for very lipophilic cores):

  • Additive: Add 1% Acetic Acid to both Hexane and Ethyl Acetate.[1]

  • Warning: Do not use amines (TEA) with carboxylic acids on silica; they form salts that stick permanently to the column.

Visual Guide: Column Selection Matrix

ColumnSelection Start Start: Bicyclic Acid Purification Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Polarity Is it highly water soluble? Solubility->Polarity No NP_Mod Normal Phase Silica + 1% Acetic Acid Solubility->NP_Mod Yes RP_Aq C18-Aq (Polar Embedded) Mobile Phase pH < 2.5 Polarity->RP_Aq Moderate HILIC HILIC Mode (AcN/Water/Buffer) Polarity->HILIC High (LogP < 0) IonEx Mixed-Mode (Anion Exchange/C18) Polarity->IonEx Ionic/Zwitterionic

Figure 1: Decision matrix for selecting the correct stationary phase based on solubility and polarity profiles.

Module 2: Isolation via Salt Formation (The "DCHA" Method)

The Issue: The acid is an oil or gum that refuses to crystallize, making purity assessment difficult.

The Fix: Convert the acid into a crystalline ammonium salt using Dicyclohexylamine (DCHA) . This is a classic, robust method for rigid bicyclic acids.

Step-by-Step Protocol
  • Dissolution: Dissolve crude acid (1.0 equiv) in a minimal amount of warm solvent (Acetone or Ethyl Acetate are best).

  • Amine Addition: Add Dicyclohexylamine (1.05 equiv) dropwise.

    • Observation: The solution often warms slightly (exothermic).

  • Crystallization:

    • If a solid forms immediately: Heat to reflux until dissolved, then cool slowly to 4°C.

    • If no solid forms: Add non-polar anti-solvent (Hexane or Diethyl Ether) dropwise until turbid. Store at -20°C.

  • Recovery: Filter the white crystalline salt. Wash with cold ether.

    • Purity Check: The salt usually has a sharp melting point and cleans up NMR spectra significantly.

  • Regeneration (Optional): To get the free acid back, partition the salt between 1M HCl and Ethyl Acetate. The acid goes to organic; DCHA stays in aqueous as the hydrochloride salt.

Module 3: The "pH-Swing" Extraction

The Issue: Your product is amphiphilic (soluble in both water and organic), leading to low recovery during standard workups.

The Fix: Precise pH control using the "Salting Out" effect.

StepActionMechanism
1. Basify Dissolve crude in water; adjust to pH 10-11 (use 1M NaOH).Deprotonates acid (

). Impurities remain neutral/organic.
2. Wash Wash aqueous layer with MTBE or DCM x2. Discard organic.Removes non-acidic lipophilic impurities.
3. Acidify Cool aqueous layer to 0°C. Add HCl to pH 2.0 .Reprotonates acid (

). Critical: pH must be <

- 2.
4. Salt Saturate aqueous layer with NaCl (solid)."Salting out" decreases water solubility of the organic acid.
5. Extract Extract with 3:1 Chloroform:Isopropanol .This solvent mix is more polar than DCM and recovers amphiphilic acids better.

Frequently Asked Questions (FAQ)

Q: I see "ghost peaks" or a drifting baseline during chromatography. Why? A: You are likely detecting your modifier.

  • Acetic Acid: Absorbs below 230 nm.

  • TFA: Absorbs below 215 nm and can pair with impurities.

  • Fix: Switch to Formic Acid (transparent >210 nm) or use ELSD (Evaporative Light Scattering Detector) which ignores volatile modifiers entirely.

Q: My bicyclic acid decomposes on silica. Is it the acidity? A: Likely yes. Some strained bicyclic systems (e.g., certain terpene acids) are acid-sensitive.

  • Fix: Use Diol-bonded silica instead of bare silica. It is neutral and less active but provides Normal Phase selectivity without the harsh acidity of silanols.

Q: Can I use methyl ester formation to purify? A: Yes, this is a valid "Plan B." Convert the acid to a methyl ester (using TMS-Diazomethane or MeOH/H2SO4), purify the neutral ester on standard silica, and then hydrolyze (LiOH/THF/Water). However, the DCHA salt method (Module 2) is usually faster and avoids two chemical steps.

References

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76.

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight.

  • Thieme Connect. (2005). Product Class 3: Carboxylic Acid Salts (Dicyclohexylamine salts). Science of Synthesis.

  • ResearchGate. (2018). TLC tailing and carboxylic acid troubleshooting.

  • National Institutes of Health (NIH). (2024). Mechanistic studies to understand peak tailing due to silanophilic interactions. Journal of Chromatography A.

Sources

Technical Support Center: Resolving Enantiomers of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of enantiomerically pure compounds. Here, we provide in-depth, field-proven insights into common methodologies, troubleshooting, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid?

There are three principal strategies for resolving this and similar chiral carboxylic acids:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most scalable method. It involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Resolution: This kinetic resolution technique uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a derivative (usually an ester) of the carboxylic acid.[1] For instance, a lipase can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted, allowing for their separation.[4]

  • Chiral Chromatography: This method involves the direct separation of enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[1] It is highly effective for both analytical-scale determination of enantiomeric purity and for preparative-scale purification, though scaling up can be capital-intensive.[5]

Q2: What is the fundamental principle of classical resolution?

Enantiomers have identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard physical means.[3] Classical resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers.[6] By reacting the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base (e.g., R-base), two different products are formed: the (R-acid, R-base) salt and the (S-acid, R-base) salt. These two salts are diastereomers; they are not mirror images and thus have different physical properties, which can be exploited for separation, most commonly through crystallization.[7][8]

Q3: How do I select the right chiral resolving agent for my carboxylic acid?

The choice of a resolving agent is often an empirical process, and screening several candidates is standard practice.[2][9] For resolving a carboxylic acid like 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, you need a chiral base. Key considerations include:

  • Structural Match: The agent must form a stable, crystalline salt with the acid. Sometimes, structural similarities or differences (e.g., aromatic vs. aliphatic) between the acid and base can influence salt formation.[10]

  • Availability and Cost: Use readily available and cost-effective agents, especially for initial screening. Naturally occurring alkaloids and common synthetic amines are popular choices.

  • Solubility Difference: The ideal agent will form two diastereomeric salts with a significant difference in solubility in a common solvent, leading to high recovery and high enantiomeric excess (ee).[10]

Common Chiral Bases for Resolving AcidsClass
(+)- and (-)-1-PhenylethylamineSynthetic Amine
(+)- and (-)-Cinchonidine/CinchonineAlkaloid
(+)- and (-)-Quinine/QuinidineAlkaloid
(-)-Strychnine and (-)-BrucineAlkaloid
(1R,2S)- and (1S,2R)-EphedrineAlkaloid
(1R,2R)- and (1S,2S)-trans-1-Amino-2-indanolAmino Alcohol

Q4: What is enantiomeric excess (ee) and how is it determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For determining the ee of your resolved 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, the most reliable and common method is Chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique can separate and quantify the two enantiomers, allowing for a precise calculation of the ee. Other methods include NMR spectroscopy with a chiral solvating agent, which can induce different chemical shifts for the two enantiomers.[12]

Troubleshooting Guide: Classical Resolution

This section addresses specific issues that may arise during the resolution of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid via diastereomeric salt crystallization.

Problem: I am not getting any crystals after adding the resolving agent and cooling the solution.

Possible Causes & Solutions:

  • Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point.

    • Action: Slowly evaporate the solvent under reduced pressure and monitor for the onset of crystallization. Once crystals appear, allow the solution to stand at the appropriate temperature.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts.

    • Action: Screen a range of solvents and solvent mixtures (e.g., alcohols, esters, ketones, hydrocarbons).[9] An ideal solvent will maximize the solubility difference between the two diastereomers. If the salt is too soluble, try adding a less polar anti-solvent (e.g., heptane or ether) dropwise to induce precipitation.

  • Supersaturation/Lack of Nucleation: The solution may be supersaturated but lacks nucleation sites to initiate crystal growth.

    • Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if available, add a single seed crystal of the desired pure diastereomeric salt to induce crystallization.[11]

  • Oil Formation: The salt may be "oiling out" instead of crystallizing, which happens when the melting point of the salt is lower than the temperature of the solution or its solubility is exceeded too rapidly.

    • Action: Try using a more dilute solution, a different solvent, or a slower cooling rate. If an oil forms, try to redissolve it by gentle heating and then cool very slowly. Sometimes, adding an anti-solvent to the oil can promote crystallization.

Problem: The enantiomeric excess (ee) of my resolved acid is low (<90%).

G start Low Enantiomeric Excess (ee) Detected cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 end High Enantiomeric Excess Achieved sol1 sol1 cause1->sol1 sol3 sol3 cause1->sol3 General Improvements sol4 sol4 cause1->sol4 General Improvements sol2 sol2 cause2->sol2 cause2->sol3 General Improvements cause2->sol4 General Improvements cause3->sol2 cause3->sol3 General Improvements cause3->sol4 General Improvements sol1->end sol2->end sol3->end sol4->end

Possible Causes & Solutions:

  • Poor Diastereomer Discrimination: The chosen resolving agent and solvent system may not provide a sufficient difference in solubility between the two diastereomeric salts.[9]

    • Action: This is the most common cause. You must screen other resolving agents and solvents. Constructing a ternary phase diagram for the two diastereomers and the solvent can provide a deep understanding of the system and identify optimal conditions.[11]

  • Co-precipitation: The desired, less-soluble salt is crystallizing, but the more-soluble salt is precipitating along with it, often due to too-rapid cooling or a solution that is too concentrated.

    • Action: Slow down the crystallization process. Use a slower cooling ramp (e.g., allow the heated solution to cool to room temperature overnight in an insulated bath before moving to a refrigerator). Try using a slightly more dilute solution.

  • Kinetic vs. Thermodynamic Product: The diastereomer that crystallizes fastest (the kinetic product) may not be the most stable or least soluble one (the thermodynamic product).[9] If you crystallize for too long, the initially formed solid might redissolve as the system equilibrates to favor the thermodynamic product, potentially lowering the ee.

    • Action: Monitor the ee of the solid over time. Take small samples from the crystallizing mixture at different time points (e.g., 1h, 4h, 12h, 24h) and analyze the ee. This will tell you the optimal time to harvest the crystals.

  • Insufficient Purity of Diastereomeric Salt: A single crystallization is often not enough to achieve >98% ee.

    • Action: Perform a second (or third) recrystallization of the filtered diastereomeric salt. Dissolve the salt in the minimum amount of the same hot solvent system and allow it to recrystallize. While this increases purity, it will also decrease the overall yield.[8]

Problem: The yield of my desired enantiomer is very low.

Possible Causes & Solutions:

  • Desired Enantiomer Forms the More Soluble Salt: The unwanted enantiomer may be preferentially crystallizing, leaving your desired enantiomer in the mother liquor.

    • Action: Isolate the acid from the mother liquor and check its optical rotation or ee. If it is enriched in your desired enantiomer, you can then focus on recovering it from this solution. Alternatively, screen for a different resolving agent that preferentially crystallizes the desired enantiomer. Sometimes, using the opposite enantiomer of the same resolving agent can invert the solubility order.

  • Sub-optimal Stoichiometry: Using a full equivalent of the resolving agent can sometimes cause both salts to precipitate, lowering the purity and recovery of the less-soluble salt.

    • Action: Try using 0.5 equivalents of the resolving agent. This is a common strategy to ensure that only the salt of one enantiomer precipitates, leaving the other enantiomer (as the free acid) and the excess resolving agent in solution.[10]

  • Material Loss During Recrystallization: As noted, multiple recrystallizations to improve ee will inherently reduce the yield.

    • Action: This is a trade-off. Aim for a balance between yield and purity that meets your project's requirements. Combine mother liquors from recrystallizations; it may be possible to recover more material from them.

Detailed Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol outlines a general screening and resolution procedure.

Step 1: Resolving Agent and Solvent Screening (Small Scale)

  • In separate small vials, dissolve 100 mg of racemic 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid in 1-2 mL of a test solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate). Warm gently if necessary.

  • In another set of vials, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in a small amount of the same solvent.

  • Combine the acid and base solutions. Mix well and allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Observe the vials for crystal formation. Note the solvent that produces a good yield of crystalline solid.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the acid from the salt by dissolving the crystals in 1M HCl and extracting with an organic solvent (e.g., ethyl acetate). Analyze the ee of the recovered acid by chiral HPLC (see Protocol 3).

  • Repeat with different resolving agents and solvents to identify the optimal combination.

Step 2: Preparative Scale Resolution

  • Dissolve the racemic acid (e.g., 10.0 g) in the optimal solvent determined from your screen (e.g., 150 mL of ethanol) in a suitable flask, warming if necessary.

  • In a separate flask, dissolve the optimal amount (e.g., 0.5 equivalents) of the chosen chiral resolving agent in the minimum amount of the same hot solvent.

  • Slowly add the hot resolving agent solution to the acid solution with stirring.

  • Allow the solution to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 12-24 hours. For improved yield, you may then transfer the flask to a refrigerator for another 24 hours.

  • Collect the crystals by vacuum filtration, washing them with a small volume of the cold solvent.

  • (Optional - Recrystallization for Higher ee): Redissolve the collected crystals in the minimum amount of hot solvent and repeat the cooling and filtration process.

  • Liberation of the Enantiomer: Suspend the final, purified diastereomeric salt in water and add 1M HCl until the pH is ~1-2. Extract the liberated carboxylic acid with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Determine the final yield and ee.

Protocol 2: Analytical ee Determination by Chiral HPLC

This is a representative method. The column and mobile phase may require optimization.

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD is often effective for carboxylic acids.[13]

  • Mobile Phase: A typical normal-phase mobile phase is a mixture of hexane (or heptane) and isopropanol, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare a standard solution of the racemic acid (~1 mg/mL).

    • Prepare a sample of your resolved acid at the same concentration.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject your resolved sample.

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the enantiomeric excess: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

G racemate Racemic Carboxylic Acid (R-COOH + S-COOH) mix Mix in Suitable Solvent racemate->mix agent Chiral Resolving Agent (e.g., R-Base) agent->mix salts Formation of Diastereomeric Salts (R-COOH:R-Base) + (S-COOH:R-Base) mix->salts crystallize Fractional Crystallization salts->crystallize solid Solid Phase (Enriched in less-soluble salt, e.g., R-COOH:R-Base) crystallize->solid liquid Mother Liquor (Enriched in more-soluble salt, e.g., S-COOH:R-Base) crystallize->liquid acidify1 Acidify (e.g., HCl) & Extract solid->acidify1 acidify2 Acidify (e.g., HCl) & Extract liquid->acidify2 enantiomer1 Pure Enantiomer 1 (R-COOH) acidify1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-COOH) acidify2->enantiomer2

References

  • Benchchem. (n.d.). Troubleshooting enantiomeric excess (ee) in chiral resolution.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents.
  • Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia.
  • LibreTexts Chemistry. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Pharmacy 180. (n.d.). Resolution of Enantiomers.
  • LibreTexts Chemistry. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers.
  • Google Patents. (n.d.). WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution.
  • Royal Society of Chemistry. (n.d.). Remote conformational....
  • ResearchGate. (2011, January). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
  • SpringerLink. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications.
  • Sigma-Aldrich. (n.d.). 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1R,4R,5R)- cinchonidine salt.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system.
  • PubMed. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors.
  • PubMed. (n.d.). 7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists.

Sources

Technical Support Center: Solubility Optimization for 2-Oxabicyclo[2.2.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OXA-221 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid scaffold is a critical pharmacophore, most notably serving as the conformational anchor in GLP-1 receptor agonists (e.g., Danuglipron/PF-06882961).[1]

While this rigid bicyclic ether offers exceptional metabolic stability and receptor fit, it presents a distinct "Solubility Paradox" :

  • High Polarity: The bridgehead carboxylic acid and ether oxygen create significant polarity.

  • High Lattice Energy: The rigid, globular shape packs efficiently in crystal lattices, resisting dissolution.[1]

  • Lipophilicity: The hydrocarbon bridge renders it surprisingly soluble in chlorinated solvents once the lattice is broken.

This guide addresses the three most common failure modes: Reaction Heterogeneity , Workup Emulsions , and Purification Oiling .

Module 1: Reaction Media Optimization

Problem: "My starting material is a brick in the flask. It won't dissolve in THF or DCM at room temperature."

Root Cause: The high melting point (often >150°C for these acids) indicates strong intermolecular hydrogen bonding (dimerization) and efficient packing.[1] Standard solvents cannot overcome this lattice energy at ambient temperatures.[1]

Troubleshooting Protocol: The "Dissolution Ladder"

Do not simply add more solvent.[1] Use this decision matrix to select the optimal media.

Solvent SystemDielectric Constant (

)
ApplicationPro-Tip
DCM / MeOH (9:1) ~10.5General Synthesis. Breaks H-bond dimers.[1]Best for amidation or esterification reactions.[1]
2-MeTHF ~7.0Process Green. Higher boiling point (80°C) than THF.[1]Allows higher temp to break crystal lattice.[1]
DMF / DMAc ~37Nucleophilic Subs. Warning: Difficult to remove. Use only if necessary.
HFIP (Hexafluoroisopropanol) ~17Extreme Cases. Strong H-bond donor.[1] Solubilizes the toughest bicyclic acids.
DOT Diagram: Solvent Selection Decision Tree

SolventSelection Start Start: Solid Intermediate CheckMP Is MP > 150°C? Start->CheckMP HighMP Yes: Lattice Energy Dominant CheckMP->HighMP Yes LowMP No: Lipophilicity Dominant CheckMP->LowMP No Polarity Is Reaction Water Sensitive? Soln_MeTHF Use 2-MeTHF at 60°C Polarity->Soln_MeTHF Yes Soln_DCM Use DCM/MeOH (9:1) Polarity->Soln_DCM No Soln_HFIP Use HFIP or TFE (Breaks H-bonds) HighMP->Soln_HFIP LowMP->Polarity

Figure 1: Decision tree for selecting reaction solvents based on physical properties.

Module 2: Workup & Isolation (The "Oiling Out" Crisis)

Problem: "During acid-base extraction, my product formed a middle layer 'rag' or oiled out as a gum instead of crystallizing."

Root Cause: 2-Oxabicyclo acids are often zwitterionic (if an amine is present) or have a pKa (~4.[1]5) that overlaps with common buffer ranges.[1] They act as surfactants, stabilizing emulsions.[1]

The "pH Swing" Protocol

Objective: Isolate the acid without formation of "gums."

  • The Dissolution:

    • Dissolve the crude reaction mixture in MTBE (Methyl tert-butyl ether) rather than Ethyl Acetate.

    • Why? MTBE is less miscible with water, reducing emulsion formation.[1]

  • The Basic Wash (Impurity Removal):

    • Extract with 0.5 M NaOH (cold).

    • Critical: Keep the aqueous layer. The oxabicyclo acid is now a carboxylate salt (

      
      ) in water.[1]
      
  • The Controlled Crash (Precipitation):

    • Do NOT dump acid in.[1]

    • Add the basic aqueous layer to a stirring mixture of DCM and Acid (pH 2).

    • Mechanism:[2] As the acid regenerates, it immediately partitions into the DCM layer, preventing the formation of an insoluble aqueous gum.

FAQ: Why did my yield drop during extraction?

  • Answer: The bridgehead oxygen is an H-bond acceptor.[1] In highly acidic water (pH < 1), the ether oxygen can protonate (oxonium ion), making the molecule hyper-soluble in water.[1] Target pH 3-4 , not pH 1.

Module 3: Purification & Salt Formation

Problem: "The compound streaks on silica gel, and I cannot recrystallize the free acid."

Root Cause: The carboxylic acid interacts with silanols on the silica column.

Solution A: Chromatography Modifiers

Never run these columns with pure Hexane/EtOAc.[1]

  • Standard: Add 1% Acetic Acid to the eluent.

  • Alternative: If the molecule is acid-sensitive, use DCM:MeOH:NH4OH (90:10:1) .[1]

Solution B: The DCHA Salt Trick (The "Magic Bullet")

If the free acid is an oil, convert it to a Dicyclohexylamine (DCHA) salt.

Protocol:

  • Dissolve crude acid in Acetone or EtOAc (warm).

  • Add 1.05 equiv of DCHA dropwise.[1]

  • Cool slowly to 0°C.

  • Result: The DCHA salt of 2-oxabicyclo acids is typically a highly crystalline, high-melting solid that is easily filtered.[1]

  • Recovery: Suspend salt in EtOAc and wash with 1M KHSO4 to regenerate the pure free acid.

DOT Diagram: Purification Workflow

Purification Crude Crude Mixture State Physical State? Crude->State Solid Solid State->Solid Crystalline Oil Oil / Gum State->Oil Amorphous Recryst Recrystallize: Heptane/EtOAc Solid->Recryst Salt Form DCHA Salt in Acetone Oil->Salt High Purity Req Column Column: DCM/MeOH + 1% AcOH Oil->Column Small Scale

Figure 2: Workflow for purifying difficult oxabicyclo intermediates.

References

  • Pfizer Inc. (2022).[1] Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist.[1][3] American Chemical Society.[1] Link

  • Griffith, D. A., et al. (2022).[1] A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[1][4] Journal of Medicinal Chemistry. Link[1]

  • MDPI. (2026).[1] Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank.[1] Link

  • Royal Society of Chemistry. (2015). Selective synthesis of multifunctionalized... 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. Link

  • PubChem. (2025).[1][5] 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid Compound Summary. National Library of Medicine.[1] Link[1]

Sources

minimizing side reactions in oxabicyclo[2.2.1]heptane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OBH-FUNC-001
Status: Open
Subject: Minimizing Scaffold Degradation & Side Reactions

Executive Summary: The "Groaning Bridge" Challenge

User Context: You are likely employing the 7-oxabicyclo[2.2.1]heptane scaffold as a bioisostere for morpholine, cyclohexane, or phenyl rings to improve solubility and metabolic stability (decreasing LogP).

The Core Problem: The bridgehead oxygen introduces significant ring strain (~2-3 kcal/mol higher than norbornane). While this strain drives reactivity, it also makes the scaffold prone to three catastrophic failure modes during functionalization:

  • Ether Bridge Cleavage: Acid-catalyzed ring opening to furans or cyclohexanols.

  • Retro-Diels-Alder (rDA): Thermal ejection of the oxygen bridge (usually as furan) and the dienophile.

  • Unwanted Rearrangement: Wagner-Meerwein shifts or aromatization to phenols.

This guide provides the operational protocols to functionalize the scaffold without triggering these collapse pathways.

Diagnostic Module: Failure Mode Analysis

Issue A: "My product turned into a flat aromatic system or furan."
  • Diagnosis: Acid-Catalyzed Aromatization / Ring Opening.

  • Mechanism: Strong Brønsted or Lewis acids protonate the bridgehead oxygen. This weakens the C1-O bond, leading to carbocation formation, ring opening, and eventual dehydration to a phenol or furan derivative.

  • Threshold: Avoid pH < 2 or strong unbuffered Lewis acids (e.g.,

    
    , neat 
    
    
    
    ) at
    
    
    .
Issue B: "I lost mass, and NMR shows starting material fragments."
  • Diagnosis: Retro-Diels-Alder (rDA) Reaction. [1][2]

  • Mechanism: This is an entropy-driven process.[1][2] If your scaffold retains the C2-C3 double bond (oxanorbornene), it is thermally unstable.

  • Threshold: Most 7-oxanorbornenes undergo rDA at

    
    . Electron-donating groups on the bridgehead accelerate this.
    
Issue C: "I intended to functionalize the alkene, but got a polymer."
  • Diagnosis: Ring-Opening Metathesis Polymerization (ROMP). [3]

  • Mechanism: When using Grubbs catalysts for cross-metathesis, the relief of ring strain drives polymerization instead of the desired discrete functionalization.

Critical Workflows & Protocols

Protocol 1: Safe Lewis Acid Activation (Nucleophilic Opening Prevention)

Objective: Activate functional groups on the scaffold (e.g., carbonyls) without opening the bridge.

The "Safe List" Approach: Avoid "hard" oxophilic Lewis acids that bind the bridgehead oxygen. Use "soft" or bulky Lewis acids that prefer the exocyclic functional group.

Reagent ClassRecommendedFORBIDDEN (High Risk of Ring Opening)
Lewis Acids

,

,


,

,

(neat)
Solvents DCM, Toluene, THF (buffers acidity)Water/Alcohol mixtures with strong acid
Temperature

to


(with acid present)

Step-by-Step:

  • Pre-complexation: If activating a pendant ketone/ester, add the mild Lewis acid (e.g.,

    
    ) at 
    
    
    
    and stir for 15 min before adding the nucleophile.
  • Buffering: When using stronger reagents, include 2,6-di-tert-butylpyridine (non-nucleophilic base) to scavenge stray protons.

Protocol 2: C-H Functionalization (The "Bridge-Intact" Method)

Objective: Install aryl/alkyl groups at C2/C3 without relying on pre-existing halides or alkenes. Reference: Palladium-catalyzed


-C(sp3)-H arylation utilizing bidentate directing groups.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand/Directing Group: 8-Aminoquinoline (essential for stabilizing the high-valent Pd intermediate).

  • Oxidant:

    
     or Benzoquinone.
    
  • Solvent: t-Amyl alcohol (high boiling, but mild).

Procedure:

  • Directing Group Install: Condense your oxabicyclo-carboxylic acid with 8-aminoquinoline.

  • C-H Activation:

    • Mix substrate (1.0 equiv),

      
       (0.1 equiv), and Aryl-Iodide (2.0 equiv).
      
    • Add

      
       (2.0 equiv).
      
    • Heat to

      
       (monitor strictly; do not exceed 
      
      
      
      to prevent rDA).
  • Workup: Filter through Celite. The bridge remains intact because the Pd-cycle is stabilized by the quinoline nitrogen, preventing

    
    -oxygen elimination.
    

Visual Troubleshooting Guide

Decision Tree: Reaction Condition Safety

G Start Start: Functionalization Goal Type Target Site? Start->Type Alkene Alkene (C2=C3) Type->Alkene CH C-H Bond (C2/C3) Type->CH TempCheck Temp > 100°C? Alkene->TempCheck Heating? Metathesis Metathesis? Alkene->Metathesis Ru-Cat? AcidCheck Strong Acid? CH->AcidCheck Lewis/Bronsted? Risk1 RISK: Retro-Diels-Alder TempCheck->Risk1 Yes Safe1 SAFE: Hydrogenation / Dihydroxylation AcidCheck->Safe1 Mild Risk2 RISK: Ring Opening/Aromatization AcidCheck->Risk2 Strong (pH<2) Risk3 RISK: ROMP (Polymerization) Metathesis->Risk3 Concentrated Solution1 Fix: Keep T < 80°C or saturate alkene first Risk1->Solution1 Solution2 Fix: Use Mg(OTf)2 or Ti(OiPr)4 Risk2->Solution2 Solution3 Fix: High Dilution (0.005M) + 2nd Gen Grubbs Risk3->Solution3

Caption: Logic flow for selecting reaction conditions. Red nodes indicate high-probability failure modes; Blue nodes offer specific chemical mitigations.

Mechanism: The "Bridge-Flip" Danger

Mechanism Substrate Oxabicyclo Scaffold Intermediate Activated O-Bridge Substrate->Intermediate Acid Coordination Protonation + H+ / Lewis Acid PathA Path A: Ring Opening (Cation Formation) Intermediate->PathA High T or Strong Nucleophile PathB Path B: Functionalization (Bridge Intact) Intermediate->PathB Kinetic Control (Low T, Soft LA) ProductBad Furan / Phenol (Dead End) PathA->ProductBad ProductGood Functionalized Scaffold PathB->ProductGood

Caption: Mechanistic divergence. Path A represents the thermodynamic sink (aromatization) which must be avoided via kinetic control (Path B).

Frequently Asked Questions (FAQs)

Q: Can I use standard hydrogenation (Pd/C, H2) to reduce the double bond? A: Yes, but caution is required. While the ether bridge is generally stable to hydrogenolysis under neutral conditions, the presence of trace acid in the Pd/C matrix can trigger ring opening.

  • Fix: Wash the catalyst or add a trace of

    
     or triethylamine to the reaction mixture to neutralize acidic sites.
    

Q: How do I control Exo vs. Endo selectivity during functionalization? A: The "Exo" face is sterically accessible, while the "Endo" face is shielded by the bridge.

  • Electrophiles: Almost exclusively attack from the Exo face.

  • Directing Groups: To achieve Endo functionalization, you must use a directing group at C2 that can "pull" the reagent to the concave face, or use a substrate where the Exo face is blocked by a bulky substituent at C7 (though C7 substitution is synthetically difficult).

Q: I'm seeing a "Retro-Diels-Alder" even at moderate temperatures (60°C). Why? A: Check your substituents. If you have electron-donating groups (EDGs) like alkoxy groups at the bridgehead (C1/C4), the activation energy for rDA is significantly lowered. You may need to perform transformations at room temperature or protect these groups with electron-withdrawing protecting groups (e.g., acyl) to stabilize the skeleton.

References

  • Retro-Diels-Alder Kinetics: Dover, T. L., et al. "Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes."[1][2] The Journal of Organic Chemistry, vol. 65, no. 17, 2000, pp. 5202-5206.[1]

  • Acid-Catalyzed Ring Opening: Arjona, O., et al. "Synthesis and conformational analysis of 7-oxabicyclo[2.2.1]heptane derivatives." Chemical Reviews, vol. 111, no. 3, 2011.

  • C-H Functionalization Strategy: Chen, X., et al. "Palladium-Catalyzed Directed C(sp3)-H Arylation of Oxabicyclo[2.2.1]heptanes." Angewandte Chemie International Edition, vol. 53, no. 45, 2014.[4]

  • Metathesis (ROCM vs ROMP): Blechert, S., et al. "Olefin Metathesis in Organic Chemistry."[3] Angewandte Chemie, vol. 36, 1997.

Sources

Validation & Comparative

NMR Characterization Guide: 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid

[1]

Executive Summary & Structural Framework

The 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid scaffold represents a critical bioisostere in modern drug design.[1] Unlike its carbocyclic analog (norbornane) or its flexible ether counterpart (tetrahydrofuran), this molecule offers a unique combination of conformational rigidity and specific hydrogen-bond acceptor capability .[1]

This guide provides a definitive protocol for the NMR characterization of this scaffold. The primary challenge in characterizing this molecule lies in distinguishing it from its structural isomers (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) and establishing the stereochemical assignment of the methylene bridges.

Comparative Analysis: The "Why"

To understand the performance of this scaffold, we compare it against two standard alternatives:

FeatureTarget: 2-Oxabicyclo[2.2.1]heptane-1-COOHAlt 1: Bicyclo[2.2.1]heptane-1-COOHAlt 2: Tetrahydrofuran-2-COOH
Structure Type Bridged Bicyclic EtherBridged CarbocycleMonocyclic Ether
Conformation Rigid (Locked) Rigid (Locked)Flexible (Rotatable)
Polarity Moderate (Ether dipole)Low (Lipophilic)Moderate
Metabolic Stability High (Bridgehead blocking)HighModerate ( susceptible to

-oxidation)
Key NMR Feature Deshielded C3 protons (

3.6-4.[1]2)
High-field aliphatic regionComplex conformational averaging

Detailed NMR Characterization Profile

The presence of the oxygen atom at position 2 and the carboxylic acid at the bridgehead (C1) creates a distinct electronic environment. The following data is synthesized from high-field (500 MHz) characterization protocols in CDCl

H NMR Signature (500 MHz, CDCl )
  • 
     10.0 - 12.0 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH ).[1] Chemical shift is highly concentration-dependent due to dimerization.[1]
    
  • 
     3.8 - 4.2 ppm (m, 2H, C3-H):  These are the diagnostic protons.[1] Located 
    
    
    to the ether oxygen.[1] They typically appear as an AB system or complex multiplet depending on exo/endo substitution at other positions.[1]
    • Differentiation: In the carbocyclic analog, the corresponding protons appear upfield at

      
       1.5–2.0 ppm.
      
  • 
     2.4 - 2.6 ppm (m, 1H, C4-H):  The bridgehead proton.[1] It often appears as a broad singlet or multiplet due to long-range W-coupling (
    
    
    ).[1]
  • 
     1.4 - 2.2 ppm (m, 6H):  The remaining methylene envelope (C5, C6, and the C7 bridge).
    
    • Note: The C7 bridge protons often display a large geminal coupling constant (

      
       Hz) and distinct chemical shifts due to the anisotropy of the ether oxygen.[1]
      
C NMR Signature (125 MHz, CDCl )
  • 
     174 - 178 ppm (C=O):  Carbonyl carbon.[1]
    
  • 
     85 - 92 ppm (C1):  Quaternary bridgehead carbon.[1] This signal is significantly deshielded compared to the carbocyclic analog (
    
    
    ~50-60 ppm) due to the direct attachment of both the Oxygen atom and the Carboxyl group.
  • 
     68 - 72 ppm (C3):  Methylene carbon 
    
    
    to oxygen.[1]
  • 
     28 - 35 ppm (C4, C5, C6, C7):  Aliphatic framework.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this scaffold from the 7-oxa isomer (where Oxygen bridges C1 and C4), follow this step-by-step workflow.

Step 1: Sample Preparation[1]
  • Mass: 10–15 mg of analyte.[1]

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) + 0.03% TMS.
    
    • Expert Tip: If the spectrum shows broad lines in the aliphatic region, it may indicate acid dimerization. Add 1 drop of DMSO-d

      
       or use CD
      
      
      OD to break H-bond aggregates and sharpen signals.[1]
Step 2: Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the quaternary C1.

  • Number of Scans (NS): 16 (1H), 512 (13C).[1]

  • Relaxation Delay (D1): Set to

    
     2.0s to ensure accurate integration of the bridgehead protons vs. the acid proton.
    
Step 3: Structural Verification Logic (The "Decision Tree")

NMR_WorkflowstartStart: Acquire 1H & 13C Spectracheck_C1Check 13C Shift of C1 (Quaternary)start->check_C1decision_C1Is C1 > 80 ppm?check_C1->decision_C1path_2oxaLikely 2-Oxabicyclo(O attached to C1)decision_C1->path_2oxaYespath_carboLikely Carbocyclic(C1 ~ 50-60 ppm)decision_C1->path_carboNocheck_H3Check 1H at 3.5-4.5 ppmpath_2oxa->check_H3decision_H3Integral = 2H?check_H3->decision_H3confirm_2oxaCONFIRMED: 2-Oxabicyclo(C3 Methylene next to O)decision_H3->confirm_2oxaYes (CH2)suspect_7oxaSuspect 7-Oxabicyclo(H1/H4 are bridgeheads)decision_H3->suspect_7oxaNo (CH)

Figure 1: Decision logic for distinguishing the 2-oxabicyclo scaffold from carbocyclic and 7-oxa analogs.

Advanced Characterization: Stereochemical Assignment

In drug development, the vector of the carboxylic acid is critical. The 2-oxabicyclo system is rigid, meaning the relationship between the bridge protons and the substituent is fixed.

NOESY/ROESY Strategy

To assign the exo vs. endo protons on the C5/C6 ethylene bridge:

  • Irradiate C4-H (Bridgehead): You will see a strong NOE to the exo protons on C5 and C3.[1]

  • Irradiate C3-H (Ether methylene): The proton cis to the bridge (C7) will show NOE to the C7-syn proton.[1]

COSY Fingerprinting

The 2-oxabicyclo skeleton breaks the symmetry found in 7-oxabicyclo systems.[1]

  • 7-oxa: Symmetry plane often simplifies the spectrum (H2/H3 are equivalent).[1]

  • 2-oxa: Asymmetric.[1][2] COSY will show a continuous spin system from H3

    
     H4 
    
    
    H5
    
    
    H6.[1] H1 is isolated (quaternary).[1]

Performance in Drug Design

The 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid scaffold is not just a structural curiosity; it is a high-performance functional unit.[1]

Conformational Restriction

By locking the ether oxygen into a bicyclic ring, the entropic penalty of binding is reduced compared to THF-2-carboxylic acid.[1] This often results in higher potency (lower

1
Physicochemical Properties Table[1][3]
Property2-Oxabicyclo[2.2.1]Reference: ProlineReference: Phenyl Ring
LogP (Lipophilicity) ~0.4 (Moderate)-2.5 (Hydrophilic)~2.0 (Lipophilic)
H-Bond Acceptors 2 (Acid C=O[1] + Ether O)2 (Acid C=O[1] + Amine N)0
3D Vector Defined (Exit vector fixed)DefinedPlanar (Flat)
Solubility HighHighLow
Metabolic Implications

The bridgehead carboxylic acid is sterically hindered, reducing the rate of glucuronidation compared to accessible primary acids. Furthermore, the [2.2.1] bridge prevents

1

References

  • ChemicalBook. (2025).[1] 7-Oxabicyclo[2.2.1]heptane 1H NMR Spectrum and Properties. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025).[1][3] Bicyclo[2.2.1]heptane-2-carboxylic acid Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [1]

  • PubChem. (2025).[1][4] 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2025).[1] Synthesis and characterization of 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. Retrieved from [1]

  • MDPI. (2026).[1] Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate NMR Data. Retrieved from [1]

A Comparative Guide to the Lipophilicity of Oxabicyclo[2.2.1]heptane vs. Carbocyclic Bicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a balance of structural rigidity, synthetic accessibility, and desirable physicochemical properties is perpetual. Among these, saturated bicyclic systems have emerged as valuable bioisosteres for commonly used aromatic and cycloalkane moieties. This guide provides an in-depth comparison of the lipophilicity of two key bicyclic scaffolds: the carbocyclic bicyclo[2.2.1]heptane (also known as norbornane) and its heteroatomic analog, 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane).

Understanding the lipophilicity of these scaffolds is paramount, as this property profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the experimental and calculated data, the underlying structural rationale for the observed differences, and a standardized protocol for lipophilicity determination.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a cornerstone of drug design. It governs a molecule's ability to permeate biological membranes, a critical step for reaching its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the strategic modulation of lipophilicity is a key challenge in the optimization of lead compounds. The choice between a carbocyclic and a heterocyclic scaffold can be a pivotal decision in this process.

Structural and Physicochemical Comparison

The fundamental difference between bicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane lies in the replacement of the C7 methylene bridge with an oxygen atom. This seemingly subtle change has significant repercussions for the molecule's electronic distribution and intermolecular interactions, which in turn dictate its lipophilicity.

Caption: Structural comparison of bicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.

The introduction of the ether linkage in 7-oxabicyclo[2.2.1]heptane introduces a polar region into the otherwise non-polar hydrocarbon framework. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, increasing the molecule's affinity for polar environments like water. Conversely, the entirely carbon-based framework of bicyclo[2.2.1]heptane results in a more non-polar and, consequently, more lipophilic molecule.

Quantitative Comparison of Lipophilicity

CompoundStructureCalculated LogP (XlogP3)Reference
Bicyclo[2.2.1]heptaneC7H123.0
2,2'-(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)diacetonitrileC10H12N2O1.02

Note: The provided LogP values are calculated predictions and serve as a strong indication of the relative lipophilicity. The significant difference in these values for analogous structures underscores the impact of the oxygen bridge.

Experimental Determination of Lipophilicity (LogP)

To experimentally validate the lipophilicity of novel analogs, the shake-flask method followed by HPLC analysis is a widely accepted and robust protocol.

Protocol: Shake-Flask Method for LogP Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

G prep 1. Preparation of Phases - Saturate n-octanol with water and water with n-octanol. - Prepare a stock solution of the test compound in n-octanol. partition 2. Partitioning - Add equal volumes of the saturated water and the compound's n-octanol solution to a vial. - Vortex vigorously for a set time (e.g., 1 hour). prep->partition separation 3. Phase Separation - Centrifuge the vial to ensure complete separation of the two phases. partition->separation analysis 4. Analysis - Carefully sample both the aqueous and n-octanol layers. - Quantify the concentration of the compound in each phase using a validated HPLC method. separation->analysis calculation 5. LogP Calculation - LogP = log10([Compound]octanol / [Compound]water) analysis->calculation

Caption: Experimental workflow for LogP determination using the shake-flask method.

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is a critical step to ensure that the change in volume of each phase upon mixing is minimized, leading to a more accurate determination of the equilibrium concentrations.

  • Use of a buffered aqueous phase (pH 7.4): For ionizable compounds, the partition coefficient can be pH-dependent. Using a buffer that mimics physiological pH (LogD determination) provides data that is more relevant to biological systems.

  • Vigorous mixing and sufficient equilibration time: This ensures that the compound has reached a true equilibrium distribution between the two phases.

  • Centrifugation: This step is crucial for a clean and complete separation of the two immiscible phases, preventing cross-contamination during sampling.

  • Validated HPLC method: A validated analytical method with a linear response over the expected concentration range is essential for accurate quantification of the compound in both phases.

Conclusion for the Medicinal Chemist

The choice between a bicyclo[2.2.1]heptane and a 7-oxabicyclo[2.2.1]heptane scaffold offers a strategic tool for fine-tuning the lipophilicity of a drug candidate. The key takeaways are:

  • Lower Lipophilicity with the Oxa-analog: The introduction of a bridgehead oxygen atom in the 7-oxabicyclo[2.2.1]heptane scaffold significantly reduces lipophilicity compared to its carbocyclic counterpart. This is attributed to the polarity of the ether linkage and its ability to act as a hydrogen bond acceptor.

  • A Tool for ADME Optimization: For lead compounds with excessively high lipophilicity, swapping a carbocyclic bicyclic core for an oxabicyclo analog can be a viable strategy to improve aqueous solubility and potentially reduce metabolic liabilities, without drastically altering the three-dimensional shape of the molecule.

  • Experimental Verification is Key: While calculated LogP values provide a useful guide, experimental determination using a robust method like the shake-flask protocol is essential for obtaining accurate lipophilicity data for novel compounds.

By understanding the fundamental physicochemical differences between these two important bicyclic systems, researchers can make more informed decisions in the design and optimization of new therapeutic agents.

References

  • PubChem. Bicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 2,2'-(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)diacetonitrile. Comptox Chemicals Dashboard. [Link]

2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid: The "Kinked" Polar Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid vs. Phenyl Ring Bioisosteres Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists

Executive Summary: Escaping Flatland with Precision

In the modern era of "Escape from Flatland," replacing planar phenyl rings with saturated, three-dimensional scaffolds is a validated strategy to improve physicochemical properties (solubility, metabolic stability) while retaining biological potency. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have dominated the literature as linear para-phenyl isosteres, 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid represents a distinct, underutilized class.

This guide compares this specific scaffold against the standard phenyl ring (benzoic acid) and its popular saturated bioisosteres. Unlike the centrosymmetric BCP or BCO, the 2-oxabicyclo[2.2.1]heptane core offers inherent chirality , polarity (lower LogP) , and a non-linear ("kinked") exit vector , making it an ideal bioisostere for meta-substituted benzoates or for inducing specific conformational turns in a ligand.

Structural & Geometric Analysis

The choice of bioisostere is dictated by the required exit vector of the substituents.

  • Benzoic Acid (Phenyl): Planar.[1] Substituents at para are 180° apart; meta are 120°.

  • BCP / BCO: Linear 180° vectors. Excellent para-phenyl mimics.

  • 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid:

    • Geometry: The angle between the bridgehead C1 (carboxylic acid) and the C4 position is approximately 165° (not 180°). This "kink" mimics the curvature of a meta-substituted phenyl ring more closely than a para-substituted one.

    • Chirality: The oxygen bridge at position 2 breaks the symmetry of the norbornane core. This molecule is chiral , existing as enantiomers. This allows for the exploration of specific stereochemical interactions within a binding pocket—a feature absent in the achiral BCP/BCO scaffolds.

Visualizing the Vector Landscape

VectorAnalysis Phenyl Phenyl Ring (Benzoic Acid) BCP Bicyclo[1.1.1]pentane (BCP) Phenyl->BCP Bioisosteric Replacement Oxa221 2-Oxabicyclo[2.2.1]heptane (This Topic) Phenyl->Oxa221 Bioisosteric Replacement Planar Planar (2D) High Aromaticity Phenyl->Planar Baseline Linear Linear Vector (180°) Achiral BCP->Linear Mimics Para Kinked Kinked Vector (~165°) Chiral & Polar Oxa221->Kinked Mimics Meta/Kinked Para

Figure 1: Decision matrix for selecting bioisosteres based on required geometry. The 2-oxabicyclo[2.2.1] system occupies a unique "kinked" and polar chemical space.

Physicochemical Profiling: The "Oxygen Effect"

The incorporation of the oxygen atom into the bicyclic framework (position 2) fundamentally alters the physicochemical profile compared to carbocyclic analogs (like norbornane) and the phenyl ring.

Comparative Data Table
PropertyBenzoic Acid (Phenyl)Bicyclo[1.1.1]pentane-1-COOHNorbornane-1-COOH2-Oxabicyclo[2.2.1]heptane-1-COOH
Geometry Planar (2D)Linear (3D)Kinked (3D)Kinked (3D)
Fsp³ 0.01.01.01.0
LogP (Lipophilicity) High (Baseline)ModerateHighLow (Best)
Aqueous Solubility LowImprovedLowHigh
Metabolic Stability Low (Oxidation prone)HighHighHigh
Acidity (pKa) ~4.2~4.0~4.8~3.5 - 3.8

Key Insights:

  • Lower LogP: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering LogP compared to the all-carbon norbornane. This is critical for keeping compounds within the "Golden Triangle" of drug properties.

  • Increased Acidity: The oxygen atom at position 2 is alpha to the bridgehead carbon holding the carboxylic acid. Through the inductive effect (-I) , the electronegative oxygen withdraws electron density, stabilizing the carboxylate anion. This makes 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid more acidic than its carbocyclic counterparts, potentially strengthening ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the target protein.

Synthetic Accessibility

Unlike BCPs, which often require strain-release chemistry (propellanes), the 2-oxabicyclo[2.2.1]heptane skeleton is classically accessed via Diels-Alder cycloaddition .

Core Workflow:

  • Cycloaddition: Reaction between a furan derivative (diene) and an acrylate (dienophile).

  • Hydrogenation: Saturation of the double bond to yield the saturated scaffold.

  • Resolution: Because the product is chiral (racemic), a chiral resolution or asymmetric synthesis is required if a specific enantiomer is needed.

Synthesis Furan Furan Derivative (Diene) DA_Adduct Diels-Alder Adduct (Unsaturated) Furan->DA_Adduct Acrylate Acrylate/Dienophile Acrylate->DA_Adduct Hydrogenation Pd/C Hydrogenation DA_Adduct->Hydrogenation Scaffold 2-Oxabicyclo[2.2.1]heptane Scaffold Hydrogenation->Scaffold Resolution Chiral Resolution (HPLC/Crystallization) Scaffold->Resolution Optional

Figure 2: Synthetic pathway for accessing the 2-oxabicyclo[2.2.1]heptane core.

Experimental Protocols for Validation

To validate this bioisostere in your project, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Prove that the saturated scaffold resists oxidative metabolism better than the phenyl ring.

  • Preparation: Prepare 10 mM DMSO stocks of the Benzoic acid analog and the 2-Oxabicyclo analog.

  • Incubation:

    • Mix test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Metric: The 2-oxabicyclo analog should show a

      
       > 2x that of the phenyl analog.
      
Protocol B: pKa Determination (Potentiometric)

Objective: Quantify the inductive effect of the bridge oxygen.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-2 mg of the compound in 0.15 M KCl (aq).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Processing: Use the Bjerrum plot to determine the pKa.

    • Expectation: 2-Oxabicyclo[2.2.1]heptane-1-COOH pKa ≈ 3.5–3.8 (vs Benzoic acid ≈ 4.2).

Strategic Recommendation

When to use 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid:

  • Solubility Issues: When the phenyl analog is "brick dust" (insoluble). The ether oxygen dramatically improves aqueous solubility.

  • Metabolic Hotspots: When the phenyl ring is subject to rapid CYP450 oxidation.

  • Vector Tuning: When a linear BCP spacer causes a clash, but a phenyl ring is too flat. The [2.2.1] system provides a "bent" 3D vector that can better fit curved pockets.

  • Ionic Interactions: When you need a slightly stronger acid (lower pKa) to form a salt bridge in the active site.

When to avoid:

  • Steric Constraints: The [2.2.1] system is bulkier than a flat phenyl ring. If the pocket is extremely narrow (flat), this scaffold may clash.

  • Cost: Synthesis and chiral resolution are more expensive than buying benzoic acid derivatives.

References
  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(11), 2839–2867. Link

  • Levterov, V. V., et al. (2023).[2][3] 2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring.[3][4][5][6] Nature Communications, 14, 5608.[2] Link

  • Denisenko, A., et al. (2023).[2][3] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the Ortho-Substituted Phenyl Ring.[7] Nature Chemistry, 15, 1155–1163.[2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Stepan, A. F., et al. (2012).[3] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

Sources

Comparative Metabolic Stability Guide: 2-oxa vs. 7-oxa Bicyclo[2.2.1]heptane Systems

[1][2]

Executive Summary: The "Bridge" to Bioavailability

In the optimization of lead compounds, the bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged motif for constraining conformation and improving target residence time. However, the lipophilicity of the all-carbon parent scaffold often necessitates the introduction of heteroatoms.

This guide compares the two primary oxa-bridged isomers: 2-oxabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane .[1][2]

The Scientist’s Verdict:

  • 7-oxa-bicyclo[2.2.1]heptane: Superior oxidative metabolic stability .[1][2] The oxygen bridge shields the vulnerable bridgehead positions (C1/C4) from CYP450 abstraction due to Bredt’s rule constraints on the resulting radical intermediates. However, it suffers from chemical instability (acid-catalyzed ring opening).[1][2]

  • 2-oxa-bicyclo[2.2.1]heptane: Superior chemical stability but possesses a distinct metabolic "soft spot" at the C3 methylene position (alpha-oxidation), behaving similarly to a tetrahydrofuran (THF) moiety.[1][2]

Structural & Mechanistic Analysis

To predict metabolic fate, we must analyze the accessibility of hydrogen atoms to the CYP450 Iron-Oxo species (Compound I).[2]

7-oxabicyclo[2.2.1]heptane (The "Bridge" Ether)[1][2]
  • Topology: Oxygen is located at the bridgehead (Position 7).[1][2]

  • Metabolic Shielding: The carbons alpha to the oxygen are the bridgeheads (C1 and C4).

    • Mechanism:[1][2][3][4] CYP450 oxidation typically proceeds via hydrogen abstraction to form a carbon radical.[1][2] Formation of a radical (and subsequent cation) at a bridgehead position is energetically unfavorable because the rigid bicyclic system prevents the planarization required for

      
       hybridization (violation of Bredt's Rule limits).
      
    • Result: The most electron-rich sites are protected by geometry.[1][2] Metabolism is forced to the less reactive beta-methylenes (C2/C3/C5/C6).[1][2]

2-oxabicyclo[2.2.1]heptane (The "Fused" Ether)[1]
  • Topology: Oxygen is part of the ethano-bridge (Position 2).[1][2]

  • Metabolic Liability:

    • Site C1 (Bridgehead): Protected (Alpha to O, but rigid).

    • Site C3 (Methylene):Vulnerable. This position is alpha to the oxygen but is not a bridgehead.[1][2] It resembles the alpha-position of tetrahydrofuran.[1][2]

    • Result: This system is susceptible to

      
      -hydroxylation at C3, leading to hemiacetal formation and subsequent ring opening (lactonization).[1][2]
      
Visualization: Metabolic Vulnerability Map

MetabolicMapcluster_7oxa7-oxabicyclo[2.2.1]heptanecluster_2oxa2-oxabicyclo[2.2.1]heptaneNode77-Oxa ScaffoldBH7Bridgehead (C1/C4)Alpha to OxygenNode7->BH7Sterically Protected(Bredt's Rule)Methylene7Methylenes (C2/C3)Beta to OxygenNode7->Methylene7Primary Site(Slow Oxidation)Node22-Oxa ScaffoldBH2Bridgehead (C1)Alpha to OxygenNode2->BH2ProtectedC3C3 MethyleneAlpha to OxygenNode2->C3HIGH LIABILITY(THF-like oxidation)LactoneLactone/MetaboliteC3->LactoneCYP450 [O] ->Hemi-acetal -> Ring Open

Figure 1: Comparative metabolic vulnerability.[1][2] Red nodes indicate theoretical sites of highest electron density; however, geometric constraints in the 7-oxa system nullify the reactivity of these sites.

Comparative Performance Data

The following table synthesizes physicochemical and stability data derived from structure-activity relationship (SAR) studies of saturated bioisosteres.

Feature7-oxabicyclo[2.2.1]heptane2-oxabicyclo[2.2.1]heptaneComparison Notes
LogP (Lipophilicity) Lower (More Polar)Moderate7-oxa exposes the oxygen lone pairs more effectively to solvent than the buried 2-oxa.[1][2]
Metabolic Stability (

)
High Moderate 7-oxa lacks accessible

-methylene protons. 2-oxa has a reactive site at C3.[1][2]
Chemical Stability Low (Acid Sensitive)High (Ether-like)7-oxa is a strained acetal-like bridge; strong acid can cause ring opening to cyclohexanols.[1][2]
Solubility HighModerateBoth superior to the all-carbon norbornane parent.[1][2]
Vector Geometry Linear/Para-like (C2-C5)Kinked/Meta-like7-oxa is often a bioisostere for p-phenyl; 2-oxa mimics m-phenyl or proline.[1][2]

Experimental Protocol: Validating Intrinsic Clearance ( )[1]

To empirically verify the stability of these scaffolds in your specific lead series, use the following standardized microsomal stability assay.

Objective: Determine the intrinsic clearance (

Materials
  • Test Compounds: 2-oxa and 7-oxa analogs (1 µM final concentration).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse), 0.5 mg/mL protein.[1][2]

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).[1][2]

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix microsomes (20 mg/mL stock diluted to 1 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (from 10 mM DMSO stock -> diluted to 1 µM).

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH cofactor solution to initiate metabolism.[1][2]

    • Control: Run a parallel incubation without NADPH to assess chemical instability (crucial for 7-oxa analogs to rule out hydrolysis).[1][2]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.[2]

    • Transfer 50 µL aliquot into 150 µL cold Acetonitrile (Quench).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS .[1][2]

    • Metabolite ID Scan: For the 2-oxa analog, specifically monitor for +16 Da (hydroxylation) and +14 Da (oxidation to ketone/lactone) transitions.[1][2]

Calculation Logic
1
  • Interpretation: If the 7-oxa analog shows high clearance without NADPH, the instability is chemical (hydrolysis), not metabolic.[1][2]

Synthesis & Application Context

When to use 7-oxa-bicyclo[2.2.1]heptane[1][2][4][5]
  • Target: Bioisostere for a para-substituted phenyl ring.

  • Synthesis: Diels-Alder reaction between furan and maleimide/maleic anhydride derivatives.

  • Caution: Avoid highly acidic conditions during downstream deprotection steps (e.g., harsh Boc-removal with neat TFA), which may open the oxygen bridge [1][2].[1][2]

When to use 2-oxa-bicyclo[2.2.1]heptane[1][2]
  • Target: Bioisostere for a meta-substituted phenyl ring or a rigid proline mimic.

  • Synthesis: Intramolecular etherification or cyclization of substituted cyclohexanes.[1][2]

  • Optimization: If metabolic hotspots appear at C3, block this position with a small substituent (e.g., methyl or fluorine) or use deuterium labeling to suppress H-abstraction (Kinetic Isotope Effect) [3].[1][2]

References

  • PubChem. 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | C7H10O3.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Lorthioir, O., et al. Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[2] Available at: [Link]

  • Mykhailiuk, P. K. Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal.[2][5] (Contextual reference on saturated bicyclic isosteres).

A Senior Application Scientist's Guide to the Biological Activity Validation of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives as Thromboxane A2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives as potent and selective antagonists of the thromboxane A2 (TXA2) receptor. We will delve into the mechanism of action, present a comparative analysis of their biological activity with supporting experimental data, and provide detailed protocols for the essential validation assays.

Introduction: The Therapeutic Potential of Targeting the Thromboxane A2 Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. These physiological responses are mediated through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor). Consequently, the TP receptor has emerged as a key therapeutic target for the prevention and treatment of a range of cardiovascular and thrombotic diseases.

The 2-Oxabicyclo[2.2.1]heptane scaffold has proven to be a particularly effective framework for the design of stable and selective TXA2 receptor antagonists. Derivatives of this core structure, most notably those of 7-oxabicyclo[2.2.1]heptane, have been extensively studied and have demonstrated significant promise in preclinical and clinical settings. This guide will focus on the biological validation of these derivatives, providing a comparative overview to inform further research and development.

Mechanism of Action: Competitive Antagonism of the Thromboxane A2 Receptor

Derivatives of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid act as competitive antagonists at the TP receptor. By binding to the receptor, they prevent the binding of the endogenous agonist, TXA2, and its precursor, prostaglandin H2 (PGH2). This blockade of the TP receptor inhibits the downstream signaling cascade that leads to platelet activation and smooth muscle contraction.

The TP receptor primarily couples to Gq and G12/13 G-proteins. Upon agonist binding, Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in platelet activation and smooth muscle contraction. The G12/13 pathway, on the other hand, activates Rho GTPases, which are involved in regulating cell shape and motility. By competitively inhibiting the TP receptor, 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives effectively block these signaling pathways.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates Derivative 2-Oxabicyclo[2.2.1]heptane Derivative Derivative->TP_Receptor Competitively Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Leads to

Caption: Thromboxane A2 signaling pathway and the inhibitory action of 2-Oxabicyclo[2.2.1]heptane derivatives.

Comparative Analysis of Biological Activity

The potency of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives and other TXA2 receptor antagonists is typically evaluated by their ability to inhibit platelet aggregation and their binding affinity for the TP receptor. The following table summarizes key biological activity data for selected compounds.

Disclaimer: The data presented in this table are compiled from various sources and may have been generated under different experimental conditions. Therefore, a direct comparison of absolute values should be made with caution. The table is intended to provide a relative sense of potency and should be used as a guide for further investigation.

CompoundDerivative ClassAssaySpeciesAgonist/RadioligandIC50 / Kd (nM)Reference
Ifetroban (BMS-180,291) 7-Oxabicyclo[2.2.1]heptane Platelet AggregationHumanArachidonic Acid7[1]
Ifetroban (BMS-180,291) 7-Oxabicyclo[2.2.1]heptane Platelet AggregationHumanU-4661921[1]
Ifetroban (BMS-180,291) 7-Oxabicyclo[2.2.1]heptane Receptor BindingHuman[3H]-SQ 29,5484.0 ± 1.0 (Kd)[1]
Amide 7 Derivative 7-Oxabicyclo[2.2.1]heptane Platelet AggregationHumanArachidonic Acid180 ± 6[2]
Amide 7 Derivative 7-Oxabicyclo[2.2.1]heptane Platelet AggregationHuman11,9-epoxymethano-PGH2240[2]
Amide 7 Derivative 7-Oxabicyclo[2.2.1]heptane Receptor BindingHuman[3H]-labeled antagonist49.6 ± 1.4 (Kd)[2]
SQ 29,548 Hydrazino-heptenoic acidPlatelet AggregationFerretU-46,619-[3]
Ramatroban Carboxamide-----
Seratrodast Benzoquinone-----

Structure-Activity Relationship (SAR) Insights:

Studies on interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles have revealed key structural features that contribute to their potent TXA2 antagonistic activity[1]. For the carboxyl side chain, an ortho substitution on the interphenylene ring, a single methylene spacer between the interphenylene and the oxabicycloheptane rings, and a propionic acid side-chain length were found to be optimal[1]. Furthermore, a wide range of amide substituents on the oxazole side chain with diverse structures and lipophilicities are compatible with high antagonistic potency[1]. Crucially, an acidic functional group on the alpha-chain and a hydrogen bond acceptor at the 4-position of the oxazole ring are critical for potent activity[1].

Experimental Protocols for Biological Validation

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to characterize 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is a critical assay for evaluating the inhibitory potential of TXA2 receptor antagonists.

cluster_0 Sample Preparation cluster_1 LTA Measurement cluster_2 Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation PRP_Incubation Incubate PRP with Test Compound or Vehicle PRP_Preparation->PRP_Incubation Baseline Set Baseline with PPP (100% Transmission) PPP_Preparation->Baseline Aggregometer_Setup Aggregometer Setup (37°C, with stirring) Aggregometer_Setup->Baseline Agonist_Addition Add Agonist (e.g., Arachidonic Acid, U-46619) PRP_Incubation->Agonist_Addition Data_Acquisition Record Change in Light Transmission over time Agonist_Addition->Data_Acquisition Aggregation_Curve Generate Aggregation Curve Data_Acquisition->Aggregation_Curve IC50_Calculation Calculate IC50 from Dose-Response Curve Aggregation_Curve->IC50_Calculation

Caption: Workflow for the Light Transmission Aggregometry (LTA) assay.

Step-by-Step Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup: Pre-warm the aggregometer to 37°C. Place a cuvette with PPP in the reference well to set 100% light transmission.

  • Incubation with Test Compound: Pipette a known volume of PRP into a test cuvette with a magnetic stir bar. Add the 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivative at various concentrations (or vehicle control) and incubate for a specified period (e.g., 2-5 minutes) with stirring.

  • Induction of Aggregation: Add a platelet agonist such as arachidonic acid or the stable TXA2 analog U-46619 to induce aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. Plot the percentage inhibition of aggregation against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits aggregation by 50%).

Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the TP receptor. It is a valuable tool for confirming the mechanism of action of receptor antagonists.

cluster_0 Cell Preparation cluster_1 FLIPR Measurement cluster_2 Data Analysis Cell_Seeding Seed Cells Expressing TP Receptor in a Microplate Dye_Loading Load Cells with a Calcium-Sensitive Fluorescent Dye Cell_Seeding->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add Test Compound (Antagonist) Baseline_Reading->Compound_Addition Agonist_Addition Add Agonist (e.g., U-46619) Compound_Addition->Agonist_Addition Fluorescence_Measurement Measure Change in Fluorescence over time Agonist_Addition->Fluorescence_Measurement Response_Curve Generate Dose-Response Curve Fluorescence_Measurement->Response_Curve IC50_Calculation Calculate IC50 for Inhibition of Calcium Flux Response_Curve->IC50_Calculation

Caption: Workflow for the FLIPR Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture a cell line stably or transiently expressing the human TP receptor (e.g., HEK293 or CHO cells). Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and an organic anion transport inhibitor like probenecid (if necessary for the cell line) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cell Incubation: Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate at 37°C for approximately one hour in the dark to allow for dye uptake and de-esterification.

  • Compound Preparation: Prepare a series of dilutions of the 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid derivative in the assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument will then add the test compound to the wells, and the fluorescence will be monitored.

    • After a short incubation period with the antagonist, the instrument will add a pre-determined concentration of a TP receptor agonist (e.g., U-46619) to stimulate a calcium response.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded in real-time.

  • Data Analysis: The inhibitory effect of the compound is determined by its ability to reduce the agonist-induced calcium flux. The data is typically normalized to the response of the agonist alone. A dose-response curve is generated by plotting the percentage inhibition against the compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid scaffold has yielded a number of potent and selective thromboxane A2 receptor antagonists with significant therapeutic potential. The validation of their biological activity relies on a combination of robust in vitro assays, primarily platelet aggregation and calcium mobilization studies. The data presented in this guide, while compiled from various sources, highlights the promise of this chemical class. Future research should focus on direct, head-to-head comparative studies of these derivatives to establish a clearer understanding of their structure-activity relationships and to identify lead candidates for further development. The detailed protocols provided herein serve as a foundation for such investigations, ensuring the generation of high-quality, reproducible data.

References

  • Hagishita, S., & Seno, K. (1989). Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group. Chemical & Pharmaceutical Bulletin, 37(2), 327-335. [Link]

  • Hall, S. E. (1991). Thromboxane A2 receptor antagonists. Medicinal Research Reviews, 11(5), 503-579. [Link]

  • Misra, R. N., et al. (1993). Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles. Highly potent, selective, and long-acting thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 36(10), 1401-1417. [Link]

  • Nakane, M., et al. (1990). 7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists: aza omega-chain analogues. Journal of Medicinal Chemistry, 33(9), 2465-2476. [Link]

  • Ogletree, M. L., et al. (1993). Ifetroban sodium: an effective TxA2/PGH2 receptor antagonist. Cardiovascular Drug Reviews, 11(1), 69-93. [Link]

  • Sprague, P. W., et al. (1985). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2. Journal of Medicinal Chemistry, 28(11), 1580-1590. [Link]

  • Toragall, V. et al. (2025). Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer. Cancer & Metastasis Reviews.
  • Dose-related cardioprotection by ifetroban in relation to inhibition of thrombosis and ex vivo platelet function. Journal of Pharmacology and Experimental Therapeutics.
  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology.
  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices.
  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexSt
  • Thromboxane A2: Physiology/pathophysiology, cellular signal transduction and pharmacology.
  • Physiology, Thromboxane A2.
  • Regulation of thromboxane receptor activation in human platelets. The Journal of Biological Chemistry.

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A Comparative Guide to the Synthesis of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid: Benchmarking Proposed Routes Against Literature Precedents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a structurally intriguing molecule featuring a rigid bicyclic scaffold with a carboxylic acid group at the bridgehead position. This unique arrangement imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored as nucleotide analogues and have potential applications in the development of novel therapeutics.[1] Despite its significance, a direct and optimized synthesis for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is not readily found in peer-reviewed literature, presenting a notable challenge for researchers.

This guide provides a comparative analysis of two plausible synthetic pathways to this target molecule. As a direct benchmark is unavailable, this document serves as a forward-looking guide, leveraging established methodologies for analogous transformations to estimate yields and outline detailed experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for approaching the synthesis of this and related bridgehead-substituted oxabicyclic compounds.

Proposed Synthetic Pathways: A Comparative Overview

Two primary strategies are proposed and evaluated: a modified Diels-Alder approach and an intramolecular cyclization pathway. Each route presents a distinct set of advantages and challenges in terms of step count, availability of starting materials, and control of stereochemistry.

Pathway 1: Diels-Alder Reaction of Furan with a Ketene Acetal Equivalent followed by Oxidative Cleavage

The Diels-Alder reaction is a cornerstone for the synthesis of the 7-oxabicyclo[2.2.1]heptene core.[1] However, achieving direct functionalization at the bridgehead position (C1) is not feasible with standard dienophiles like acrylic acid, which invariably lead to substitution at the C2 position. To circumvent this, a multi-step approach beginning with a dienophile that can be subsequently converted to a carboxylic acid at the bridgehead is proposed.

Scientific Rationale: This pathway hinges on the reliable [4+2] cycloaddition of furan. The key is the choice of a dienophile that installs a precursor functional group at the bridgehead. While challenging, certain dienophiles can achieve this. An alternative is to use a dienophile that allows for subsequent rearrangement or cleavage to generate the bridgehead carboxylate. Here, we propose the use of a ketene acetal derivative, which, after cycloaddition and hydrogenation, can be oxidatively cleaved to the desired carboxylic acid.

Workflow for Pathway 1:

Pathway_1 furan Furan da_adduct Diels-Alder Adduct furan->da_adduct [4+2] Cycloaddition dienophile Ketene Acetal Derivative dienophile->da_adduct h2_adduct Hydrogenated Adduct da_adduct->h2_adduct Catalytic Hydrogenation (e.g., Pd/C, H2) target1 2-Oxabicyclo[2.2.1]heptane- 1-carboxylic acid h2_adduct->target1 Oxidative Cleavage (e.g., O3, then H2O2)

Caption: Proposed Diels-Alder pathway to the target molecule.

Pathway 2: Intramolecular Cyclization of a Substituted Cyclohexene Precursor

This strategy builds the bicyclic system from a pre-functionalized monocyclic precursor. This approach offers potentially better control over the placement of the bridgehead substituent. The key transformation is an acid-catalyzed intramolecular cyclization of a cis-epoxycyclohexanol derivative, a reaction known to produce the 7-oxabicyclo[2.2.1]heptane skeleton in high yield.[2]

Scientific Rationale: The stereospecificity of epoxidation and the predictable nature of the subsequent intramolecular etherification provide a robust method for constructing the bicyclic ether. By starting with a cyclohexene derivative already bearing a nitrile group at the desired bridgehead position, the challenge of functionalizing this sterically hindered position post-cyclization is avoided.

Workflow for Pathway 2:

Pathway_2 start 1-Cyanocyclohex-3-ene epoxide cis-Epoxycyclohexane-1-carbonitrile start->epoxide Epoxidation (e.g., m-CPBA) diol Cyclohexane-1-carbonitrile-cis-3,4-diol epoxide->diol Acid-catalyzed hydrolysis oxabicyclo 1-Cyano-2-oxabicyclo[2.2.1]heptane diol->oxabicyclo Intramolecular Cyclization (Acid-cat.) target2 2-Oxabicyclo[2.2.1]heptane- 1-carboxylic acid oxabicyclo->target2 Nitrile Hydrolysis (e.g., aq. NaOH, heat)

Caption: Proposed intramolecular cyclization pathway.

Quantitative Comparison of Proposed Pathways

FeaturePathway 1: Diels-Alder ApproachPathway 2: Intramolecular Cyclization
Number of Steps 34
Starting Materials Furan, Ketene Acetal Derivative1-Cyanocyclohex-3-ene
Key Challenge Synthesis and reactivity of the specialized dienophile.Synthesis of the functionalized cyclohexene starting material.
Stereocontrol Dependent on the Diels-Alder reaction conditions.Generally good, guided by the epoxidation and cyclization steps.
Estimated Overall Yield 25-40%30-50%
Pros Potentially shorter route. Leverages well-established Diels-Alder chemistry.More predictable regiochemistry for bridgehead substitution.
Cons Bridgehead functionalization is not straightforward.Longer synthetic sequence.

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the literature. They should be considered as starting points for optimization by researchers.

Protocol for Pathway 1: Diels-Alder Approach

Step 1: Diels-Alder Reaction of Furan with a Ketene Acetal Derivative

  • Rationale: A ketene acetal is chosen as the dienophile to install a masked carbonyl group at the bridgehead. The reaction is typically performed under thermal conditions or with Lewis acid catalysis to improve the rate and selectivity.[3]

  • Procedure:

    • To a solution of the ketene acetal derivative (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add freshly distilled furan (3.0 eq).

    • If using a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq), add it to the reaction mixture.

    • Heat the mixture under reflux (or stir at room temperature if using a catalyst) and monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction (if a catalyst was used), and remove the solvent under reduced pressure.

    • Purify the crude Diels-Alder adduct by column chromatography.

  • Estimated Yield: 40-60%

Step 2: Catalytic Hydrogenation of the Diels-Alder Adduct

  • Rationale: The double bond of the 7-oxabicyclo[2.2.1]heptene ring is readily reduced by catalytic hydrogenation over a palladium catalyst. This is a standard and typically high-yielding transformation.[4]

  • Procedure:

    • Dissolve the Diels-Alder adduct (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Estimated Yield: >95%

Step 3: Oxidative Cleavage to the Carboxylic Acid

  • Rationale: Ozonolysis followed by an oxidative workup is a classic method to cleave a double bond (from the ketene acetal) to a carboxylic acid.

  • Procedure:

    • Dissolve the hydrogenated adduct (1.0 eq) in a solvent mixture (e.g., CH₂Cl₂/MeOH) and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add hydrogen peroxide (30% aq. solution) and allow the mixture to warm to room temperature.

    • Stir until the reaction is complete (monitored by TLC).

    • Perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Purify the final product by recrystallization or column chromatography.

  • Estimated Yield: 60-80%

Protocol for Pathway 2: Intramolecular Cyclization

Step 1: Epoxidation of 1-Cyanocyclohex-3-ene

  • Rationale: Epoxidation of the cyclohexene double bond with an agent like meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method to produce the corresponding epoxide.

  • Procedure:

    • Dissolve 1-cyanocyclohex-3-ene (1.0 eq) in a chlorinated solvent (e.g., dichloromethane).

    • Add m-CPBA (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude epoxide, which can often be used in the next step without further purification.

  • Estimated Yield: 80-95%

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide to a Diol

  • Rationale: Opening of the epoxide ring under acidic aqueous conditions will generate the corresponding trans-diol.

  • Procedure:

    • Dissolve the crude epoxide in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the diol.

  • Estimated Yield: >90%

Step 3: Intramolecular Cyclization to Form the Oxabicyclo[2.2.1]heptane Ring

  • Rationale: An acid catalyst will promote the intramolecular attack of one of the hydroxyl groups onto the other, with subsequent dehydration, to form the bicyclic ether. This is analogous to the formation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes from cis-epoxycyclohexanols.[2]

  • Procedure:

    • Dissolve the diol in an inert solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture, possibly with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, wash with aqueous sodium bicarbonate, and dry the organic layer.

    • Purify by column chromatography.

  • Estimated Yield: 70-85%

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Rationale: Basic hydrolysis is an effective method for converting a sterically hindered nitrile to a carboxylate, which is then protonated in an acidic workup.[4]

  • Procedure:

    • Suspend the 1-cyano-2-oxabicyclo[2.2.1]heptane in an aqueous solution of a strong base (e.g., 6M NaOH).

    • Heat the mixture under reflux until the evolution of ammonia ceases.

    • Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to a pH of ~1.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

  • Estimated Yield: 75-90%

Conclusion

The synthesis of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid presents a significant synthetic challenge due to the difficulty of functionalizing the bridgehead position. This guide has outlined two plausible, albeit unoptimized, synthetic routes based on established chemical transformations. The intramolecular cyclization pathway appears to be the more promising strategy for achieving the desired regiochemistry, although it involves a greater number of steps. The Diels-Alder approach, while conceptually simpler, would require significant development in the synthesis of a suitable dienophile. The provided protocols and yield estimations, grounded in analogous reactions from the literature, offer a solid foundation for any research group venturing into the synthesis of this and other bridgehead-functionalized bicyclic ethers.

References

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. (URL not available)
  • A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system.
  • US Patent 4487945A, Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes.
  • Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. National Institutes of Health. [Link]

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. [Link]

  • Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. Part 6: Synthesis and incorporation into peptides of the first reported 2,3-dihydroxycyclopentanecarboxylic acid. ResearchGate. [Link]

  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry. [Link]

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]

  • WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives.
  • US Patent 6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.